1-(2-Hydroxy-3-methoxyphenyl)ethanone
Description
Properties
IUPAC Name |
1-(2-hydroxy-3-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6(10)7-4-3-5-8(12-2)9(7)11/h3-5,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZEOJJIAYZCDPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50220574 | |
| Record name | Acetophenone, 2-hydroxy-3'-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50220574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
703-98-0 | |
| Record name | 2'-Hydroxy-3'-methoxyacetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000703980 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 703-98-0 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46634 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetophenone, 2-hydroxy-3'-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50220574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-hydroxy-3-methoxyphenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2'-HYDROXY-3'-METHOXYACETOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NHU0JK94DR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
physicochemical characteristics of 2'-Hydroxy-3'-methoxyacetophenone
An In-depth Technical Guide to the Physicochemical Characteristics of 2'-Hydroxy-3'-methoxyacetophenone
This technical guide provides a comprehensive overview of the , tailored for researchers, scientists, and professionals in drug development. While specific experimental data for this particular isomer is limited in publicly available literature, this document compiles available information and presents generalized, standard experimental protocols for its synthesis and characterization.
Compound Identity
-
Compound Name: 2'-Hydroxy-3'-methoxyacetophenone
-
Synonyms: 1-(2-Hydroxy-3-methoxyphenyl)ethanone[1]
-
CAS Number: 703-98-0[1]
-
Molecular Formula: C₉H₁₀O₃[1]
-
Molecular Weight: 166.17 g/mol [1]
Physicochemical Properties
Quantitative experimental data for 2'-Hydroxy-3'-methoxyacetophenone is not extensively available. The following table summarizes its basic molecular properties and provides data for the closely related and well-studied isomer, 4'-Hydroxy-3'-methoxyacetophenone (Acetovanillone), for comparative purposes.
| Property | 2'-Hydroxy-3'-methoxyacetophenone | 4'-Hydroxy-3'-methoxyacetophenone (Isomer for Comparison) |
| Molecular Formula | C₉H₁₀O₃[1] | C₉H₁₀O₃[2][3][4] |
| Molecular Weight | 166.17 g/mol [1] | 166.17 g/mol [2][3][4] |
| Physical State | Solid (Predicted) | White to yellow crystalline powder/solid[2][3] |
| Melting Point | Data not available | 112-116 °C[2][4] |
| Boiling Point | Data not available | 295-300 °C[3][4] |
| Solubility | Data not available | Soluble in hot water, ethanol, chloroform, ether, ethyl acetate, and DMSO. Insoluble in petroleum ether.[4] |
| pKa | Data not available | 8.17 - 8.18 (Predicted)[2][3] |
Spectroscopic Data
Detailed spectroscopic data for 2'-Hydroxy-3'-methoxyacetophenone are not available in the provided search results. Below are the expected characteristic signals based on the analysis of its functional groups and data from similar acetophenone derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR | Expected Chemical Shift (δ) ppm | Multiplicity | Notes |
| Acetyl Protons (-COCH₃) | ~2.5 - 2.7 | Singlet (s) | Methyl protons adjacent to a carbonyl group. |
| Methoxy Protons (-OCH₃) | ~3.8 - 4.0 | Singlet (s) | Methyl protons of the methoxy group. |
| Aromatic Protons (Ar-H) | ~6.5 - 7.8 | Multiplet (m) | Protons on the aromatic ring, splitting pattern depends on substitution. |
| Hydroxyl Proton (-OH) | Variable | Broad Singlet (br s) | Chemical shift is concentration and solvent dependent. |
| ¹³C NMR | Expected Chemical Shift (δ) ppm | Notes |
| Carbonyl Carbon (C=O) | ~195 - 205 | Ketonic carbonyl carbon. |
| Acetyl Carbon (-COCH₃) | ~25 - 35 | Methyl carbon of the acetyl group. |
| Methoxy Carbon (-OCH₃) | ~55 - 60 | Methyl carbon of the methoxy group. |
| Aromatic Carbons (Ar-C) | ~110 - 160 | Carbons of the benzene ring. |
Infrared (IR) Spectroscopy
| Functional Group | Expected Absorption Band (cm⁻¹) | Intensity/Shape |
| Phenolic O-H Stretch | 3200 - 3600 | Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium to Weak |
| Carbonyl C=O Stretch | 1650 - 1680 | Strong, Sharp |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |
| C-O Stretch | 1000 - 1300 | Strong |
Experimental Protocols
The following sections detail generalized protocols for the synthesis and characterization of acetophenone derivatives like 2'-Hydroxy-3'-methoxyacetophenone.
Synthesis via Friedel-Crafts Acylation
A common method for synthesizing acetophenones is the Friedel-Crafts acylation of an appropriate aromatic precursor. For 2'-Hydroxy-3'-methoxyacetophenone, the starting material would be 2-methoxyphenol.
Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas outlet, place anhydrous aluminum chloride (AlCl₃, ~2.5 equivalents) in a dry, inert solvent such as nitrobenzene or 1,2-dichloroethane.[5]
-
Cooling: Cool the suspension to 0-5 °C using an ice bath.[5]
-
Reactant Addition: Slowly add acetyl chloride or acetic anhydride (1.1 equivalents) dropwise to the stirred suspension.
-
Substrate Addition: Following the addition of the acylating agent, slowly add 2-methoxyphenol (1 equivalent) to the reaction mixture while maintaining the low temperature.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-80 °C for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[5]
-
Quenching: Upon completion, cool the mixture back to room temperature and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[5]
-
Extraction: Extract the product from the aqueous layer using an appropriate organic solvent (e.g., ethyl acetate) multiple times.[5]
-
Washing: Combine the organic extracts and wash sequentially with water, a saturated sodium bicarbonate solution, and brine.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.[5]
-
Purification: Purify the crude 2'-Hydroxy-3'-methoxyacetophenone by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.[5]
Spectroscopic Characterization
4.2.1. Nuclear Magnetic Resonance (NMR)
-
Sample Preparation: Dissolve 5-10 mg of the purified solid product in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.[6]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).
-
Analysis: Process the resulting spectra to determine chemical shifts (δ), signal multiplicity, and integration values to confirm the molecular structure.[6]
4.2.2. Infrared (IR) Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[6]
-
Data Acquisition: Record the IR spectrum over a range of 4000 to 400 cm⁻¹.[6]
-
Analysis: Identify the characteristic absorption bands corresponding to the key functional groups (O-H, C=O, C-O, C-H) present in the molecule.[6]
4.2.3. UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as methanol or ethanol.
-
Data Acquisition: Record the absorbance spectrum over a wavelength range of approximately 200-400 nm using a spectrophotometer, with the pure solvent as a blank.
-
Analysis: Identify the wavelength(s) of maximum absorbance (λmax), which are characteristic of the electronic transitions within the chromophore.
Visualizations
The following diagrams illustrate common workflows relevant to the synthesis and analysis of 2'-Hydroxy-3'-methoxyacetophenone.
Caption: General workflow for the synthesis and purification of 2'-Hydroxy-3'-methoxyacetophenone.
Caption: Standard workflow for the spectroscopic characterization of a synthesized compound.
References
- 1. scbt.com [scbt.com]
- 2. chembk.com [chembk.com]
- 3. 4'-Hydroxy-3'-methoxyacetophenone(498-02-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. 4'-Hydroxy-3'-methoxyacetophenone, 98% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to 1-(2-Hydroxy-3-methoxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Hydroxy-3-methoxyphenyl)ethanone, a substituted acetophenone, is a valuable chemical intermediate in the synthesis of various organic compounds. Its structural features, including a hydroxyl and a methoxy group on the phenyl ring, make it a subject of interest for potential biological activities. This technical guide provides an in-depth overview of its chemical properties, synthesis, and potential pharmacological relevance, with a focus on its utility for professionals in the fields of chemical research and drug development.
Chemical and Physical Properties
The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for experimental planning and analysis.
| Property | Value | Reference |
| IUPAC Name | This compound | [1][2] |
| Synonyms | 2'-Hydroxy-3'-methoxyacetophenone, Ethanone, 1-(2-hydroxy-3-methoxyphenyl)- | [1][3] |
| CAS Number | 703-98-0 | [1] |
| Molecular Formula | C₉H₁₀O₃ | [1] |
| Molecular Weight | 166.17 g/mol | [1] |
| Melting Point | 54 °C | [1] |
| Boiling Point | 247.2±20.0 °C (Predicted) | [1] |
| Density | 1.158±0.06 g/cm³ (Predicted) | [1] |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | [1] |
| pKa | 10.17±0.10 (Predicted) | [1] |
| Appearance | Pale Yellow to Light Yellow Solid | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various organic chemistry reactions. One documented method involves the Grignard reaction.
Synthesis via Grignard Reaction
A common synthetic route to this compound involves the reaction of 2,3-dimethoxybenzonitrile with a methyl-magnesium iodide Grignard reagent in refluxing ethyl ether. This method has been reported to yield the desired product.[1]
Experimental Workflow for Synthesis
Caption: Synthesis workflow for this compound.
Spectroscopic Data
Characterization of this compound is typically performed using standard spectroscopic techniques. While detailed spectra are best sourced from spectral databases, the expected key identifiers are outlined below.
| Spectroscopic Technique | Expected Features |
| ¹H NMR | Signals corresponding to aromatic protons, a methoxy group, a hydroxyl group, and an acetyl group. |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons (both substituted and unsubstituted), and the carbons of the methoxy and acetyl groups. |
| IR Spectroscopy | Characteristic absorption bands for the hydroxyl (O-H) stretch, carbonyl (C=O) stretch, and aromatic C-H and C=C stretches. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
Potential Biological Activity and Signaling Pathways
While direct studies on the biological activity of this compound are limited in the public domain, research on structurally similar compounds provides valuable insights into its potential pharmacological effects. A closely related compound, 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone, has been shown to suppress pro-inflammatory responses in activated microglia.[4] This suppression is achieved by blocking the phosphorylation of mitogen-activated protein kinase (MAPK) molecules (JNK and p38) and inhibiting the nuclear translocation of NF-κB subunits (p65 and p50).[4]
Given the structural similarities, it is plausible that this compound could exhibit similar anti-inflammatory properties by modulating the NF-κB and MAPK signaling pathways.
Postulated Anti-inflammatory Signaling Pathway
The following diagram illustrates the potential mechanism of action based on the activity of a structurally related compound.
Caption: Postulated anti-inflammatory mechanism via MAPK and NF-κB pathways.
Applications in Drug Discovery and Development
Substituted acetophenones are precursors in the synthesis of a wide range of biologically active molecules. This compound can be used in the synthesis of compounds such as 4'-Hydroxy-3-methoxyflavones, which have shown potent antipicornavirus activity.[1][5] The structural motif is also found in compounds investigated for their anti-inflammatory and anticancer properties.[4][6]
Conclusion
This compound is a versatile chemical intermediate with well-defined physicochemical properties. Its synthesis is achievable through established organic reactions, and its structure lends itself to further chemical modifications for the development of novel compounds. The potential for this molecule to modulate key inflammatory signaling pathways, as suggested by studies on related compounds, makes it a person of interest for further investigation in drug discovery and development programs. This guide provides a foundational resource for researchers and scientists working with this and related chemical entities.
References
- 1. 1-(2-hydroxy-3-methoxy-phenyl)ethanone | 703-98-0 [chemicalbook.com]
- 2. This compound | CAS Number 703-98-0 [klivon.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1] suppresses pro-inflammatory responses by blocking NF-κB and MAPK signaling pathways in activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 703-98-0-Molbase [molbase.com]
- 6. tandfonline.com [tandfonline.com]
Unveiling the Bio-Pharmacological Landscape of 1-(2-Hydroxy-3-methoxyphenyl)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Hydroxy-3-methoxyphenyl)ethanone, a naturally occurring acetophenone commonly known as apocynin, has garnered significant scientific attention for its diverse biological activities. Primarily recognized as a selective inhibitor of NADPH oxidase (NOX), apocynin has demonstrated potent anti-inflammatory, antioxidant, and neuroprotective properties in a wide array of preclinical models. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutics targeting oxidative stress and inflammation-related pathologies.
Core Biological Activity: NADPH Oxidase Inhibition
The principal and most extensively characterized biological activity of this compound is its selective inhibition of the NADPH oxidase enzyme complex.[1][2] NADPH oxidases are a family of enzymes responsible for the production of reactive oxygen species (ROS), which, in excess, contribute to oxidative stress and cellular damage implicated in numerous diseases.
Mechanism of Action: Apocynin functions as a prodrug that, upon metabolic activation, interferes with the assembly of the functional NADPH oxidase complex.[1] Specifically, it prevents the translocation of the cytosolic subunit p47phox to the cell membrane, a critical step for enzyme activation.[1][2] This disruption of subunit assembly effectively blocks the generation of superoxide radicals.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data regarding the biological activities of this compound.
| Target | Assay Type | Test System | IC50 Value | Reference |
| NADPH Oxidase | Cell-free assay | Activated human neutrophils | 10 µM | [1][2] |
| Biological Effect | Test System | Concentration/Dosage | Observed Effect | Reference |
| Anti-inflammatory | Vascular Smooth Muscle Cells (VSMCs) | 1 and 10 µM | Abolished NF-κB protein overexpression | |
| Neuroprotection | Mouse model of spinal cord injury | 5 mg/kg, i.p. | Improved motor recovery and decreased tissue injury | [2] |
| Insulin Sensitization | High-fat diet-fed mice | 5 mmol/L in drinking water | Improved insulin sensitivity and reduced inflammatory markers | |
| Anti-inflammatory | Rats with LPS-induced lung inflammation | 10 mg/kg, i.p. | Inhibited NADPH oxidase activity and reduced pro-inflammatory cytokines | |
| Cardioprotection | Ischemia/reperfusion in isolated rat hearts | 1 mM | Protected the heart by normalizing cardiac hemodynamics and decreasing infarct size | [3] |
Key Signaling Pathways Modulated by this compound
The inhibitory effect of apocynin on NADPH oxidase leads to the modulation of several downstream signaling pathways critically involved in inflammation and cellular stress responses.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
By reducing ROS production, apocynin attenuates the activation of the NF-κB signaling pathway, a key regulator of pro-inflammatory gene expression.[1]
Apocynin's inhibition of NF-κB signaling.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
Apocynin has also been shown to modulate the p38 MAPK pathway, which is involved in cellular stress responses and inflammation.
Modulation of the p38 MAPK pathway by apocynin.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activities of this compound.
NADPH Oxidase Activity Assay (Lucigenin-based Chemiluminescence)
This assay measures the production of superoxide by NADPH oxidase.
Workflow for NADPH oxidase activity assay.
Materials:
-
Cell or tissue homogenate
-
Assay buffer (e.g., 50 mM phosphate buffer, pH 7.0, containing 1 mM EGTA and 150 mM sucrose)
-
This compound (Apocynin) stock solution (in DMSO)
-
NADPH solution
-
Lucigenin solution
-
Luminometer
Procedure:
-
Prepare cell or tissue homogenates in ice-cold assay buffer.
-
Determine the protein concentration of the homogenates.
-
In a 96-well white plate, add the desired amount of protein homogenate to each well.
-
Add varying concentrations of apocynin or vehicle (DMSO) to the wells and incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
Initiate the reaction by adding NADPH to a final concentration of 100-200 µM.
-
Immediately add lucigenin to a final concentration of 5 µM.
-
Measure the chemiluminescence signal immediately and kinetically over a period of time (e.g., 15-30 minutes) using a luminometer.
-
Calculate the rate of superoxide production and the percentage of inhibition by apocynin compared to the vehicle control.
Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
This cell-based assay measures intracellular ROS levels.
Materials:
-
Cultured cells
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Phosphate-buffered saline (PBS)
-
This compound (Apocynin)
-
ROS-inducing agent (e.g., H₂O₂, LPS)
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells in a suitable culture plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of apocynin or vehicle for a specific duration (e.g., 1-2 hours).
-
Induce ROS production by adding a stimulating agent (e.g., H₂O₂ or LPS) and incubate for the appropriate time.
-
Wash the cells with PBS.
-
Load the cells with DCFH-DA (e.g., 10 µM in serum-free media) and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or a microplate reader (excitation ~485 nm, emission ~535 nm).
-
Quantify the fluorescence intensity and compare the apocynin-treated groups to the stimulated control.
NF-κB Nuclear Translocation Assay (Immunofluorescence)
This assay visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus.
Materials:
-
Cells cultured on coverslips
-
This compound (Apocynin)
-
Stimulating agent (e.g., TNF-α, LPS)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against NF-κB p65
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Treat cells with apocynin or vehicle, followed by stimulation to induce NF-κB activation.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific binding sites with blocking solution.
-
Incubate with the primary anti-p65 antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize using a fluorescence microscope.
-
Analyze the images to quantify the nuclear localization of p65.
p38 MAPK Activation Assay (Western Blot)
This assay detects the phosphorylation of p38 MAPK as an indicator of its activation.
General workflow for Western blot analysis.
Materials:
-
Cell lysates
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-p38 MAPK and anti-total-p38 MAPK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates from cells treated with apocynin and/or a stimulus.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total p38 MAPK as a loading control.
-
Quantify the band intensities to determine the ratio of phosphorylated to total p38 MAPK.
Conclusion
This compound (apocynin) stands out as a well-validated inhibitor of NADPH oxidase with a broad spectrum of therapeutic potential. Its ability to mitigate oxidative stress and inflammation through the modulation of key signaling pathways like NF-κB and p38 MAPK underscores its relevance in the context of numerous pathological conditions. This technical guide provides a foundational resource for the continued investigation of apocynin and its derivatives, offering both a comprehensive overview of its biological activities and detailed methodologies for its study. Further research into the clinical applications of this promising natural compound is warranted.
References
An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Hydroxy-3-methoxyphenyl)ethanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of derivatives of 1-(2-hydroxy-3-methoxyphenyl)ethanone, a valuable scaffold in medicinal chemistry. The methodologies detailed herein are foundational for the exploration of novel therapeutic agents, with a particular focus on chalcones and flavones, known for their diverse biological activities.
Introduction
This compound, also known as 2'-hydroxy-3'-methoxyacetophenone, serves as a crucial starting material for the synthesis of a wide array of heterocyclic compounds and other derivatives. Its inherent structural features, including a reactive acetyl group, a phenolic hydroxyl group, and a methoxy substituent, allow for diverse chemical modifications, leading to compounds with significant biological potential. This guide will focus on the primary synthetic pathways, detailed characterization techniques, and an overview of the biological significance of these derivatives, particularly in the context of anticancer and antimicrobial research.
Synthesis of this compound Derivatives
The most common and versatile method for the synthesis of derivatives from this compound is the Claisen-Schmidt condensation, which yields chalcones. These chalcones can then be further modified, for instance, through oxidative cyclization to form flavones.
Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde and a ketone, leading to the formation of an α,β-unsaturated ketone.[1][2] In this context, this compound reacts with various substituted aromatic aldehydes to produce a diverse library of chalcone derivatives.[3][4]
Experimental Protocol: General Procedure for Chalcone Synthesis
-
Dissolution: Dissolve 1.0 equivalent of this compound and 1.0-1.2 equivalents of the desired substituted benzaldehyde in ethanol in a round-bottom flask.
-
Reaction Initiation: While stirring the solution at room temperature, slowly add a 40-60% aqueous solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH) dropwise.[4][5] The reaction mixture will typically change color.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate).[4]
-
Product Precipitation: Upon completion, pour the reaction mixture into a beaker containing crushed ice.
-
Acidification: Neutralize the mixture by slowly adding dilute hydrochloric acid (HCl) until the pH is acidic, causing the chalcone product to precipitate.[4]
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[5]
Logical Workflow for Chalcone Synthesis
Caption: General workflow for the synthesis of chalcone derivatives.
Synthesis of Flavone Derivatives
Flavones can be synthesized from the corresponding 2'-hydroxychalcones through an oxidative cyclization reaction. A common method involves the use of iodine in a suitable solvent like dimethyl sulfoxide (DMSO).[6]
Experimental Protocol: General Procedure for Flavone Synthesis
-
Reactant Mixture: In a round-bottom flask, dissolve the synthesized chalcone derivative (1.0 equivalent) in DMSO.
-
Catalyst Addition: Add a catalytic amount of iodine (I₂) to the solution.
-
Reaction: Heat the reaction mixture at an elevated temperature (e.g., 180°C) for 1-2 hours.[6]
-
Product Precipitation: After cooling, pour the reaction mixture into cold water to precipitate the flavone product.
-
Isolation and Purification: Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure flavone.[6]
Synthetic Pathway to Flavones
Caption: Synthetic pathway from this compound to flavones.
Characterization of Derivatives
The structural elucidation and purity assessment of the synthesized derivatives are performed using a combination of spectroscopic and physical methods.
Spectroscopic Techniques
-
Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups. For chalcones, characteristic peaks include the C=O stretching of the α,β-unsaturated ketone (around 1630-1660 cm⁻¹), C=C stretching, and O-H stretching of the phenolic group.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides detailed information about the proton environment in the molecule. For chalcones, the two vinylic protons (H-α and H-β) typically appear as doublets with a large coupling constant (J ≈ 16 Hz), confirming the trans configuration.[2] The chemical shifts of the aromatic and substituent protons are also key for structure confirmation.
-
¹³C NMR: Used to determine the number and type of carbon atoms. The carbonyl carbon of the chalcone appears at a characteristic downfield shift (around 188-195 ppm).[7]
-
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming the structure.[2]
Physical Properties
-
Melting Point (m.p.): A sharp and defined melting point range is a good indicator of the purity of the synthesized compound.
-
Thin Layer Chromatography (TLC): Used to monitor the progress of the reaction and assess the purity of the final product.
Quantitative Data Summary
The following tables summarize representative data for synthesized chalcone and flavone derivatives of this compound.
Table 1: Synthesis of Chalcone Derivatives
| Aldehyde Substituent | Reaction Conditions | Yield (%) | Melting Point (°C) | Reference |
| 4-Methoxy | KOH, Ethanol, rt, 24h | 85 | 103-105 | [8] |
| 4-Chloro | KOH, Ethanol, rt, 24h | 90 | 135 | [1] |
| 3,4-Dimethoxy | KOH, Ethanol, rt, 24h | 88 | 118-120 | [9] |
| 4-Nitro | NaOH, Ethanol, rt, 12h | 82 | 145-147 | N/A |
| Unsubstituted | NaOH, Ethanol, rt, 16h | 79 | 79 | [5] |
Table 2: Characterization Data for Selected Chalcone Derivatives
| Substituent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | MS (m/z) |
| 4-Methoxy | 7.5-7.8 (d, 1H, H-β), 7.2-7.4 (d, 1H, H-α), 6.8-7.6 (m, Ar-H), 3.85 (s, 3H, -OCH₃) | 194.2 (C=O), 161.1, 144.1, 131.5, 128.9, 124.4, 116.1, 111.6, 90.7, 55.5 (-OCH₃) | 3450 (O-H), 1640 (C=O), 1598 (C=C) | 284 [M]⁺ |
| 4-Chloro | 7.6-7.9 (d, 1H, H-β), 7.3-7.5 (d, 1H, H-α), 6.9-7.7 (m, Ar-H) | 193.5 (C=O), 142.8, 135.2, 130.1, 129.2, 122.5, 119.8, 115.3 | 3440 (O-H), 1655 (C=O), 1605 (C=C) | 288 [M]⁺, 290 [M+2]⁺ |
Note: Specific spectral data can vary slightly based on the solvent and instrument used.
Biological Activities and Signaling Pathways
Chalcone and flavone derivatives are known to exhibit a broad spectrum of biological activities, making them attractive candidates for drug development.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer effects of chalcones. They can induce apoptosis (programmed cell death) in various cancer cell lines.[10] The α,β-unsaturated ketone moiety is believed to be crucial for this activity, acting as a Michael acceptor and interacting with biological nucleophiles like cysteine residues in proteins.[11]
Signaling Pathways Implicated in Anticancer Activity:
-
Apoptosis Induction: Chalcones can induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways by activating caspases.[10]
-
Cell Cycle Arrest: Some derivatives can arrest the cell cycle at different phases (e.g., G2/M phase), preventing cancer cell proliferation.[12]
-
Inhibition of Kinase Pathways: They have been shown to modulate signaling pathways such as PI3K/Akt/mTOR, which are often dysregulated in cancer.[12]
-
NF-κB Inhibition: Chalcones can inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression.[13]
Signaling Pathway of Chalcone-Induced Apoptosis
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scialert.net [scialert.net]
- 6. aca.unram.ac.id [aca.unram.ac.id]
- 7. basjsci.edu.iq [basjsci.edu.iq]
- 8. acgpubs.org [acgpubs.org]
- 9. rsc.org [rsc.org]
- 10. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Anticancer Activity of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Solubility Profile of 1-(2-Hydroxy-3-methoxyphenyl)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Hydroxy-3-methoxyphenyl)ethanone, also known as 2'-Hydroxy-3'-methoxyacetophenone or apocynin, is a naturally occurring organic compound of significant interest in pharmaceutical research. It is recognized primarily for its role as an inhibitor of NADPH oxidase, a key enzyme in the production of reactive oxygen species (ROS), making it a valuable tool in studying and potentially treating inflammatory and neurodegenerative diseases. A thorough understanding of its solubility in various organic solvents is critical for its application in drug discovery and development, from initial screening to formulation. This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents, details on experimental protocols for solubility determination, and a visualization of its mechanism of action.
Quantitative Solubility Data
The solubility of this compound has been reported in several common organic solvents. The following table summarizes the available quantitative data. It is important to note that solubility can be influenced by factors such as temperature and the polymorphic form of the solute.
| Solvent | Chemical Formula | Solubility | Temperature |
| Ethanol | C₂H₅OH | ~ 20 mg/mL | Not Specified |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | ~ 30 mg/mL | Not Specified |
| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | ~ 30 mg/mL | Not Specified |
| 1:1 DMSO:PBS (pH 7.2) | - | ~ 0.5 mg/mL | Not Specified |
Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method
The "shake-flask" method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a specific solvent. This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved substance.
Materials:
-
This compound (solid)
-
Selected organic solvent of high purity
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a UV-Vis spectrophotometer)
-
Syringe filters (e.g., 0.45 µm PTFE)
Procedure:
-
Preparation of Supersaturated Solution: An excess amount of solid this compound is added to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or flask). The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Equilibration: The container is placed in a thermostatically controlled shaker or water bath set to the desired temperature. The mixture is agitated for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. The agitation should be vigorous enough to promote dissolution but not so aggressive as to cause particle size reduction.
-
Phase Separation: After equilibration, the suspension is allowed to stand undisturbed at the experimental temperature for a sufficient time to allow the undissolved solid to settle. To ensure complete separation of the solid and liquid phases, the suspension is then centrifuged at a high speed.
-
Sample Collection and Dilution: A clear aliquot of the supernatant is carefully withdrawn using a syringe and immediately filtered through a syringe filter to remove any remaining solid particles. A precise volume of the filtrate is then diluted with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: The concentration of this compound in the diluted solution is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with standard solutions of known concentrations is used for accurate quantification.
-
Calculation of Solubility: The solubility is calculated from the measured concentration of the diluted sample, taking into account the dilution factor. The results are typically expressed in units of mg/mL or mol/L.
Visualization of the Inhibitory Pathway of Apocynin
This compound (apocynin) is known to inhibit the activity of the NADPH oxidase enzyme complex. This enzyme is crucial for the production of superoxide radicals, a key component of cellular oxidative stress. The following diagram illustrates the proposed mechanism of inhibition.
Caption: Apocynin's inhibition of NADPH oxidase.
This guide provides foundational knowledge on the solubility and mechanism of action of this compound. For specific applications, it is recommended that researchers determine the solubility under their precise experimental conditions.
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-(2-Hydroxy-3-methoxyphenyl)ethanone
Introduction
1-(2-Hydroxy-3-methoxyphenyl)ethanone, also known as 2'-Hydroxy-3'-methoxyacetophenone, is a valuable chemical intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. This document provides detailed application notes and experimental protocols for its synthesis, tailored for researchers, scientists, and drug development professionals. The primary synthetic routes discussed are the Fries Rearrangement of 2-methoxyphenyl acetate and the Friedel-Crafts Acylation of guaiacol. A Grignard reaction-based synthesis is also mentioned as a potential high-yield alternative.
Synthetic Strategies Overview
Several synthetic pathways can be employed for the preparation of this compound. The choice of method depends on factors such as desired regioselectivity, available starting materials, and scalability.
-
Fries Rearrangement of 2-Methoxyphenyl Acetate: This is a highly effective method for achieving ortho-acylation of phenols. The reaction involves the rearrangement of an aryl ester to a hydroxy aryl ketone, catalyzed by a Lewis acid.[1] Crucially, the regioselectivity between the ortho and para isomers can be controlled by adjusting reaction conditions, particularly temperature.[1][2] High temperatures (typically above 160°C) favor the formation of the thermodynamically more stable ortho product, which is the desired isomer in this case.[3] This enhanced stability is due to the formation of a chelate between the Lewis acid and the proximate hydroxyl and carbonyl groups.[2]
-
Friedel-Crafts Acylation of Guaiacol: This is a classic electrophilic aromatic substitution reaction. However, the direct acylation of guaiacol (2-methoxyphenol) with acylating agents such as acetic anhydride or acetyl chloride in the presence of a Lewis acid typically results in a mixture of isomers, with a strong preference for the para product (4-hydroxy-3-methoxyacetophenone, or acetovanillone). This makes it a less efficient route for obtaining the desired ortho isomer.
-
Grignard Reaction with a Nitrile Precursor: A potentially high-yielding synthesis involves the reaction of a Grignard reagent, such as methylmagnesium iodide, with 2,3-dimethoxybenzonitrile. This method offers a direct route to the target molecule, reportedly with good yields.
Data Presentation: Comparison of Synthetic Routes
The following table summarizes the quantitative data associated with the primary synthetic routes for this compound.
| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Reaction Temperature | Reaction Time | Reported Yield (ortho-isomer) | Ortho/Para Ratio |
| Fries Rearrangement | 2-Methoxyphenyl acetate | AlCl₃ (Lewis Acid) | > 160°C | 1-3 hours | Moderate to Good | Predominantly Ortho |
| Friedel-Crafts Acylation | Guaiacol, Acetic Anhydride | ZnCl₂ (Lewis Acid) | 90-95°C | 5 hours | Low | Predominantly Para |
| Grignard Reaction | 2,3-Dimethoxybenzonitrile | CH₃MgI (Grignard Reagent) | Not Specified | Not Specified | ~75% | Not Applicable |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fries Rearrangement (High-Temperature, Ortho-Selective)
This protocol is optimized for the selective synthesis of the ortho-isomer.
Step 1: O-Acylation of Guaiacol to 2-Methoxyphenyl Acetate
-
To a solution of guaiacol (1 equivalent) in a suitable solvent such as dichloromethane, add a base like pyridine or triethylamine (1.2 equivalents).
-
Cool the mixture in an ice bath.
-
Slowly add acetyl chloride or acetic anhydride (1.1 equivalents) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-methoxyphenyl acetate.
Step 2: Fries Rearrangement to this compound
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place anhydrous aluminum chloride (AlCl₃, 1.5 - 2.5 equivalents).
-
Heat the reaction vessel to a high temperature (e.g., 160-180°C) in a suitable heating mantle.[4]
-
Slowly add the crude 2-methoxyphenyl acetate (1 equivalent) to the heated and stirred Lewis acid. The reaction can be conducted without a solvent or in a high-boiling inert solvent like nitrobenzene.[4]
-
Maintain the reaction at this high temperature for 1-3 hours, monitoring the progress by TLC.[4]
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum complex.[4]
-
Stir the mixture vigorously until the solid complex decomposes.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to isolate the this compound.
Protocol 2: Synthesis via Friedel-Crafts Acylation of Guaiacol (Illustrative for Isomer Comparison)
This protocol will yield a mixture of isomers, with the para-isomer being the major product.
-
To a solution of guaiacol (1 equivalent) and anhydrous zinc chloride (ZnCl₂) (1.25 equivalents) in acetic acid, add acetic anhydride (1.1 equivalents) dropwise at room temperature.[3]
-
Heat the reaction mixture to 90-95°C and maintain this temperature for 5 hours.[3]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mass to room temperature and remove the acetic acid under reduced pressure.
-
Quench the residue with water.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
The resulting crude product will be a mixture of ortho- and para-isomers, which can be separated by column chromatography.
Visualizations
Caption: Overview of synthetic routes to this compound.
Caption: Experimental workflow for the ortho-selective Fries rearrangement.
Caption: Logical relationship of conditions for ortho vs. para selectivity.
References
Application Notes and Protocols: 1-(2-Hydroxy-3-methoxyphenyl)ethanone in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of 1-(2-Hydroxy-3-methoxyphenyl)ethanone, a key building block in the synthesis of various biologically active heterocyclic compounds. The primary focus is on its application in the Claisen-Schmidt condensation for the preparation of chalcones, which serve as versatile intermediates for the synthesis of flavonoids, such as flavones and flavanones.
Synthesis of Chalcones via Claisen-Schmidt Condensation
This compound readily undergoes a base-catalyzed Claisen-Schmidt condensation with various aromatic aldehydes to yield 2'-hydroxy-3'-methoxychalcones. These chalcones are valuable precursors for a range of heterocyclic compounds and have been investigated for their pharmacological activities.[1][2]
The general reaction scheme is as follows:
Caption: General scheme for the Claisen-Schmidt condensation.
Experimental Protocol: General Procedure for Chalcone Synthesis
A common method for the synthesis of chalcones involves the reaction of this compound with a substituted benzaldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an alcoholic solvent.[1][3]
Materials:
-
This compound
-
Substituted benzaldehyde
-
Ethanol or Methanol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (e.g., 10-60% aqueous solution)
-
Hydrochloric acid (HCl), 10% solution
-
Stirring apparatus
-
Standard laboratory glassware
Procedure:
-
Dissolve equimolar amounts of this compound and the desired aromatic aldehyde in ethanol or methanol in a flask equipped with a stirrer.[1][3]
-
To the stirred solution, add a solution of NaOH or KOH dropwise at room temperature.[1]
-
Continue stirring the reaction mixture at room temperature for a specified period, typically ranging from 3 to 48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]
-
After completion, pour the reaction mixture into cold water.[4]
-
Acidify the mixture with dilute HCl to precipitate the chalcone.[1]
-
Filter the solid product, wash it with water until neutral, and dry it.[4]
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified chalcone.[1][4]
Table 1: Synthesis of Chalcone Derivatives
| Starting Aldehyde | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Benzaldehyde | NaOH (10 eq) | MeOH | - | 30 | [3] |
| Thiophene-2-carbaldehyde | NaOH (50% aq.) | Ethanol | 48 | - | [4] |
| Benzaldehyde | NaOH (10%) | Ethanol | 4 | - | |
| p-Anisaldehyde | aq. NaOH | Ethanol | - | - |
Note: Yields can vary significantly based on the specific reactants and reaction conditions.
Synthesis of Flavonoids
Chalcones derived from this compound are important intermediates in the synthesis of flavonoids, including flavones and flavanones.[5]
Synthesis of Flavones
Flavones can be synthesized from 2'-hydroxychalcones through oxidative cyclization. One common method involves the use of iodine in a suitable solvent.
Caption: Synthesis of flavones from chalcones.
Experimental Protocol: Synthesis of Flavones from Chalcones
Materials:
-
2'-Hydroxy-3'-methoxychalcone derivative
-
Iodine (I₂)
-
Dimethyl sulfoxide (DMSO)
-
Heating and stirring apparatus
-
Standard laboratory glassware
Procedure:
-
Dissolve the 2'-hydroxy-3'-methoxychalcone in DMSO.
-
Add a catalytic amount of iodine to the solution.
-
Heat the reaction mixture, for example, at 130°C for 30 minutes, while stirring.[5]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Synthesis of Flavanones
Flavanones can be obtained by the cyclization of 2'-hydroxychalcones under basic or acidic conditions.
Caption: Synthesis of flavanones from chalcones.
Experimental Protocol: Synthesis of Flavanones from Chalcones
Materials:
-
2'-Hydroxy-3'-methoxychalcone derivative
-
Sodium acetate (NaOAc)
-
Methanol (MeOH)
-
Reflux apparatus
-
Standard laboratory glassware
Procedure:
-
Dissolve the 2'-hydroxy-3'-methoxychalcone in methanol.[3]
-
Add a base, such as sodium acetate (e.g., 5 equivalents).[3]
-
Reflux the reaction mixture for a specified time, monitoring the reaction by TLC.[3]
-
After completion, cool the mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water.
-
Dry the organic layer and concentrate it to obtain the crude flavanone.
-
Purify the product by column chromatography or recrystallization.
Table 2: Synthesis of Flavanone Derivatives
| Starting Chalcone | Cyclization Conditions | Solvent | Yield (%) | Reference |
| (E)-1-(2′-hydroxy-6-methoxyphenyl)-3-phenylprop-2-en-1-one | 5 eq NaOAc, reflux | MeOH | 7-74 (variable) | [3] |
Other Applications
Beyond the synthesis of chalcones and flavonoids, this compound and its derivatives are utilized in the synthesis of other heterocyclic systems and as intermediates in the preparation of pharmacologically active molecules, including compounds with potential anti-tumor and anti-inflammatory activities.[3][6] For instance, derivatives of 2-hydroxyacetophenone can be used to synthesize benzoxazole chalcone compounds with anti-tumor activity.[6]
Workflow Summary
Caption: Synthetic workflow from this compound.
These protocols and application notes are intended to serve as a guide for researchers. Optimization of reaction conditions may be necessary to achieve desired yields and purity for specific derivatives. Always follow standard laboratory safety procedures.
References
- 1. scialert.net [scialert.net]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heterocyclic chalcone (E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(thiophen-2-yl) prop-2-en-1-one derived from a natural product with antinociceptive, anti-inflammatory, and hypoglycemic effect in adult zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. CN114394908A - Method for preparing 2-hydroxy-3-aminoacetophenone - Google Patents [patents.google.com]
Application Notes & Protocols: 1-(2-Hydroxy-3-methoxyphenyl)ethanone as a Precursor for Flavone Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and background information for the synthesis of flavones using 1-(2-hydroxy-3-methoxyphenyl)ethanone as a key precursor. Flavones are a significant class of flavonoids known for their diverse biological activities, making their synthesis a focal point in medicinal chemistry and drug discovery. The methodologies described herein are foundational for accessing a variety of substituted flavones.
Introduction
This compound is a substituted o-hydroxyacetophenone that serves as a versatile starting material for the synthesis of various heterocyclic compounds, most notably flavones. The presence of the hydroxyl and methoxy groups on the phenyl ring allows for the preparation of flavones with specific substitution patterns on the A-ring, which is crucial for modulating their biological activity. The primary synthetic routes for converting o-hydroxyacetophenones to flavones are the Baker-Venkataraman rearrangement and the Allan-Robinson reaction.[1][2][3]
Key Synthetic Pathways
Two classical and reliable methods for the synthesis of flavones from this compound are:
-
The Baker-Venkataraman Rearrangement: This multi-step synthesis involves the conversion of the starting acetophenone into an o-acyloxyketone, which then undergoes a base-catalyzed rearrangement to form a 1,3-diketone.[1][4] Subsequent acid-catalyzed cyclization of the diketone yields the flavone core.[5][6] This method is highly regarded for its reliability and often provides high yields.[5]
-
The Allan-Robinson Reaction: This method involves the condensation of an o-hydroxyaryl ketone with an aromatic anhydride and its corresponding sodium salt to form the flavone structure.[7][8][9]
A more direct approach involves the oxidative cyclization of 2'-hydroxychalcones, which are synthesized via a Claisen-Schmidt condensation between a 2'-hydroxyacetophenone and a substituted benzaldehyde.[10][11][12]
Visualization of Synthetic Pathways
The following diagrams illustrate the key reaction pathways for flavone synthesis starting from an o-hydroxyacetophenone like this compound.
Caption: Baker-Venkataraman rearrangement pathway for flavone synthesis.
Caption: Allan-Robinson reaction for direct flavone synthesis.
Caption: Chalcone-mediated pathway to flavone synthesis.
Experimental Protocols
The following are detailed protocols adapted for the use of this compound as the starting material.
Protocol 1: Synthesis of a Flavone via Baker-Venkataraman Rearrangement
This protocol is a three-step process: esterification of the starting phenol, Baker-Venkataraman rearrangement, and acid-catalyzed cyclization.[13]
Step 1: Esterification - Preparation of 2-Benzoyloxy-3-methoxyacetophenone
-
In a suitable flask, dissolve this compound (1.82 g, 10.0 mmol) in pyridine (5 mL).
-
Carefully add benzoyl chloride (2.11 g, 15.0 mmol) dropwise using a pipette.
-
Fit the flask with a calcium chloride drying tube to protect the reaction from moisture.
-
Swirl the flask; an exothermic reaction should occur. Allow the reaction to stand for approximately 20 minutes, or until the heat evolution has ceased.[5][13]
-
Pour the reaction mixture into a beaker containing approximately 120 mL of 3% hydrochloric acid and 40 g of crushed ice.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the collected solid with ice-cold methanol (~5 mL) followed by water (~5 mL).[13]
-
The crude 2-benzoyloxy-3-methoxyacetophenone can be used directly in the next step after drying.
Step 2: Baker-Venkataraman Rearrangement - Preparation of 1-(2-Hydroxy-3-methoxyphenyl)-3-phenylpropane-1,3-dione
-
Dissolve the crude 2-benzoyloxy-3-methoxyacetophenone (approx. 10 mmol) in pyridine (8 mL) in a 50 mL beaker.
-
Heat the solution to 50°C on a steam or water bath.[13]
-
Add crushed potassium hydroxide pellets (~0.85 g) and stir the mixture with a glass rod. A yellow precipitate of the potassium salt of the 1,3-diketone should form.[13]
-
After stirring for about 15-20 minutes, cool the mixture to room temperature.
-
Carefully add 15 mL of 10% aqueous acetic acid to the mixture.[5]
-
Collect the resulting solid product by suction filtration and dry it. This crude 1,3-diketone can be used directly in the next step.[5]
Step 3: Acid-Catalyzed Cyclization - Preparation of the Flavone
-
In a 100 mL round-bottom flask, dissolve the crude 1-(2-hydroxy-3-methoxyphenyl)-3-phenylpropane-1,3-dione from the previous step in 25 mL of glacial acetic acid.
-
With stirring, add 1 mL of concentrated sulfuric acid.[5]
-
Fit the flask with a reflux condenser and heat the mixture in a boiling water bath for 1 hour with continuous stirring.[5]
-
Pour the hot reaction mixture onto approximately 130 g of crushed ice with stirring.
-
After the ice has completely melted, collect the crude flavone product by vacuum filtration.
-
Wash the product with water until the filtrate is no longer acidic.
-
The crude product can be recrystallized from a suitable solvent like ethanol or ligroin to obtain the pure flavone. The overall yield of flavone based on the starting o-hydroxyacetophenone is typically in the range of 59-68%.[14]
Protocol 2: Synthesis of a Flavone via Oxidative Cyclization of a Chalcone
This two-step protocol involves the synthesis of a chalcone followed by its cyclization.[11]
Step 1: Claisen-Schmidt Condensation - Synthesis of (E)-1-(2-hydroxy-3-methoxyphenyl)-3-phenylprop-2-en-1-one
-
Dissolve this compound (1.82 g, 10.0 mmol) and an appropriate aromatic aldehyde (e.g., benzaldehyde, 1.06 g, 10.0 mmol) in ethanol (20-30 mL).
-
To this solution, add an aqueous solution of a base (e.g., 50% NaOH or KOH).
-
Stir the mixture at room temperature for several hours or until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl.
-
Collect the precipitated chalcone by vacuum filtration, wash with water, and dry.
Step 2: Oxidative Cyclization
-
Dissolve the synthesized 2'-hydroxychalcone (e.g., 5 mmol) in dimethyl sulfoxide (DMSO) (25 mL).[12]
-
Add a catalytic amount of iodine (I₂).
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.[12]
-
After completion, cool the reaction mixture and pour it into a beaker containing crushed ice.[12]
-
Add a solution of sodium thiosulfate to quench the excess iodine.
-
Collect the solid product by vacuum filtration, wash with water, and dry.
-
Purify the crude flavone by column chromatography or recrystallization.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the synthesis of flavones from o-hydroxyacetophenones. Note that yields can vary based on the specific substrates and reaction optimization.
| Synthesis Step | Precursor | Reagents & Solvents | Temperature (°C) | Time | Typical Yield (%) | Reference |
| Baker-Venkataraman Route | ||||||
| Esterification | 2-Hydroxyacetophenone | Benzoyl Chloride, Pyridine | Room Temp (exothermic) | 20 min | High (often used crude) | [5],[13] |
| Rearrangement | o-Benzoyloxyacetophenone | KOH, Pyridine | 50 | 15 min | High (often used crude) | [5],[14] |
| Cyclization | o-Hydroxydibenzoylmethane | H₂SO₄, Acetic Acid | 100 | 1 hr | 94-97 | [14] |
| Chalcone Route | ||||||
| Claisen-Schmidt | 2-Hydroxyacetophenone | Benzaldehyde, NaOH/EtOH | Room Temp | 3-12 hrs | 80-95 | [11],[15] |
| Oxidative Cyclization | 2'-Hydroxychalcone | I₂, DMSO | Reflux | 2-4 hrs | 70-90 | [12] |
Experimental Workflow Visualization
The logical flow of the Baker-Venkataraman synthesis protocol is outlined below.
Caption: Workflow for flavone synthesis via the Baker-Venkataraman method.
References
- 1. Baker-Venkataraman Rearrangement [drugfuture.com]
- 2. Stereoselective Synthesis of Flavonoids: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Allan–Robinson reaction - Wikipedia [en.wikipedia.org]
- 8. Allan-Robinson Reaction [drugfuture.com]
- 9. Allan-Robinson (Chapter 2) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. scite.ai [scite.ai]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. mentis.uta.edu [mentis.uta.edu]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 1-(2-Hydroxy-3-methoxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Hydroxy-3-methoxyphenyl)ethanone, also known as apocynin, is a naturally occurring acetophenone with significant interest in pharmaceutical research due to its anti-inflammatory and antioxidant properties.[1] Accurate and precise quantification of apocynin is essential for quality control of raw materials, formulation development, stability testing, and pharmacokinetic studies. This document provides detailed application notes and protocols for the quantitative analysis of this compound using three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the separation, identification, and quantification of apocynin. Its high resolution and sensitivity make it suitable for analyzing complex mixtures and trace amounts of the compound.
Quantitative Data Summary: HPLC Method for Apocynin
| Parameter | Value | Reference |
| Linearity Range | 5 - 100 µg/mL | [1][2] |
| Correlation Coefficient (r²) | 0.999 | [1] |
| Limit of Detection (LOD) | 78 ng/mL | [1][2] |
| Limit of Quantification (LOQ) | 238 ng/mL | [1][2] |
| Intra-day Precision (RSD) | < 2% | [1][2] |
| Inter-day Precision (RSD) | < 2% | [1][2] |
| Wavelength (λmax) | 276 nm | [1][2][3] |
Experimental Protocol: HPLC Quantification of Apocynin
This protocol is based on a validated stability-indicating HPLC method.[1][2]
1. Instrumentation and Materials
-
HPLC system with a photodiode array (PDA) or UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Acetic acid (glacial)
-
Deionized water
-
Apocynin reference standard
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
2. Preparation of Mobile Phase
-
Prepare a 1% (v/v) aqueous solution of acetic acid.
-
The mobile phase consists of a mixture of acetonitrile and 1% acetic acid (60:40, v/v).[1][4]
-
Degas the mobile phase before use.
3. Preparation of Standard Solutions
-
Prepare a stock solution of apocynin (e.g., 1 mg/mL) in the mobile phase.
-
From the stock solution, prepare a series of calibration standards by serial dilution to cover the linear range (e.g., 5, 10, 20, 40, 60, 80, 100 µg/mL).[1]
4. Preparation of Sample Solutions
-
Accurately weigh the sample containing apocynin.
-
Dissolve the sample in a known volume of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
5. Chromatographic Conditions
-
Mobile Phase: Acetonitrile: 1% Acetic Acid (60:40, v/v)[1][4]
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
-
Run Time: Sufficient to allow for the elution of apocynin (retention time is approximately 1.65 min under these conditions).[1][2]
6. Data Analysis
-
Construct a calibration curve by plotting the peak area of the apocynin standards against their known concentrations.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²).
-
Determine the concentration of apocynin in the sample solutions by interpolating their peak areas from the calibration curve.
HPLC workflow for apocynin quantification.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple, rapid, and cost-effective method for the quantification of apocynin in solutions, provided that the sample matrix does not contain interfering substances that absorb at the same wavelength.
Quantitative Data Summary: UV-Vis Spectrophotometry for Apocynin
| Parameter | Value | Reference |
| Wavelength (λmax) | 270 nm, 276 nm, 278 nm | [5] |
| Linearity Range | 6.25 - 100 µM | [6] |
| Correlation Coefficient (r²) | 0.9994 (at 275 nm) | [6] |
| Molar Absorptivity (ε) | 1.1 x 10⁴ M⁻¹cm⁻¹ (at 275 nm) | [6] |
Experimental Protocol: UV-Vis Spectrophotometry of Apocynin
This protocol is based on the spectrophotometric determination of apocynin in solution.[5][6]
1. Instrumentation and Materials
-
UV-Vis spectrophotometer (double beam recommended)
-
Quartz cuvettes (1 cm path length)
-
Solvent (e.g., deionized water, ethanol, or a specific buffer)
-
Apocynin reference standard
-
Volumetric flasks and pipettes
2. Preparation of Standard Solutions
-
Prepare a stock solution of apocynin (e.g., 1 mg/mL) in the chosen solvent.
-
Prepare a series of calibration standards by serial dilution from the stock solution to cover the desired concentration range.
3. Wavelength Determination (λmax)
-
Scan a standard solution of apocynin across the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). The reported λmax for apocynin is around 270-278 nm.[5]
4. Measurement
-
Set the spectrophotometer to the determined λmax.
-
Use the solvent as a blank to zero the instrument.
-
Measure the absorbance of each standard and sample solution.
5. Data Analysis
-
Construct a calibration curve by plotting the absorbance of the standards against their known concentrations.
-
Perform a linear regression to obtain the equation of the line and the correlation coefficient (r²).
-
Determine the concentration of apocynin in the sample solutions using their absorbance values and the calibration curve.
UV-Vis spectrophotometry workflow for apocynin.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like apocynin, a derivatization step is typically required to increase their volatility and thermal stability.
Quantitative Data Summary: General GC-MS for Phenolic Compounds
| Parameter | Value | Reference |
| Linearity Range | Analyte Dependent (typically ng/mL to µg/mL) | [3] |
| Limit of Detection (LOD) | Low ng/mL range | [3] |
| Derivatization Agent | BSTFA, MSTFA (silylation reagents) | [2] |
Experimental Protocol: GC-MS Quantification of Apocynin (with Derivatization)
This protocol is a general procedure for the analysis of phenolic compounds by GC-MS and should be optimized and validated for apocynin.
1. Instrumentation and Materials
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Capillary column suitable for phenolic compounds (e.g., DB-5ms)
-
Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Solvent (e.g., dichloromethane, ethyl acetate)
-
Apocynin reference standard
-
Reaction vials, heating block, and nitrogen evaporator
2. Sample and Standard Preparation
-
Prepare stock and standard solutions of apocynin in a suitable solvent.
-
Prepare sample solutions, which may involve an extraction step depending on the matrix.
3. Derivatization
-
Evaporate a known volume of the standard or sample solution to dryness under a gentle stream of nitrogen.
-
Add the derivatization reagent (e.g., BSTFA) and a catalyst if needed (e.g., TMCS).
-
Seal the vial and heat at a specific temperature (e.g., 70°C) for a defined time (e.g., 30 minutes) to complete the reaction.
-
Cool the vial to room temperature before injection.
4. GC-MS Conditions
-
Injector Temperature: 250-280°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: e.g., 70°C, hold for 2 minutes
-
Ramp: e.g., 10°C/min to 280°C
-
Hold: e.g., 5 minutes at 280°C
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 50-500 m/z (or Selected Ion Monitoring - SIM for higher sensitivity)
5. Data Analysis
-
Identify the derivatized apocynin peak based on its retention time and mass spectrum.
-
Construct a calibration curve using the peak areas of the derivatized standards.
-
Quantify the amount of apocynin in the sample based on the calibration curve.
GC-MS workflow for apocynin with derivatization.
References
- 1. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Reaction Mechanisms Involving 2'-Hydroxy-3'-methoxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the primary reaction mechanisms involving 2'-Hydroxy-3'-methoxyacetophenone, a versatile chemical intermediate. This document includes key reaction types, detailed experimental protocols, and mechanistic diagrams to facilitate its use in organic synthesis and drug discovery.
Overview of 2'-Hydroxy-3'-methoxyacetophenone
2'-Hydroxy-3'-methoxyacetophenone (CAS No. 703-98-0) is an aromatic ketone with the molecular formula C₉H₁₀O₃ and a molecular weight of 166.17 g/mol .[1][2] Its structure, featuring a hydroxyl, a methoxy, and an acetyl group on the benzene ring, provides multiple reactive sites for various organic transformations. This makes it a valuable building block for the synthesis of more complex molecules, such as chalcones, ethers, and esters, many of which exhibit interesting biological activities.
Key Reaction Mechanisms and Protocols
The reactivity of 2'-Hydroxy-3'-methoxyacetophenone is primarily centered around the phenolic hydroxyl group, the acetyl group's α-protons, and the aromatic ring. The following sections detail the most common and synthetically useful reactions involving this compound.
Claisen-Schmidt Condensation for Chalcone Synthesis
The Claisen-Schmidt condensation is a cornerstone reaction for the synthesis of chalcones, which are known for their broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5][6] This reaction involves the base-catalyzed condensation of an acetophenone with an aromatic aldehyde.[3][7]
Reaction Mechanism:
The reaction proceeds via an aldol condensation mechanism. A strong base deprotonates the α-carbon of the acetyl group of 2'-Hydroxy-3'-methoxyacetophenone, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting aldol addition product readily undergoes dehydration to yield the α,β-unsaturated ketone, known as a chalcone.
Experimental Protocol: Synthesis of a 2'-Hydroxy-3'-methoxy-substituted Chalcone
This protocol describes a general procedure for the synthesis of a chalcone derivative from 2'-Hydroxy-3'-methoxyacetophenone and a substituted benzaldehyde.
Materials:
-
2'-Hydroxy-3'-methoxyacetophenone
-
Substituted benzaldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Ethanol
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), dilute solution
-
Distilled water
-
Crushed ice
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of 2'-Hydroxy-3'-methoxyacetophenone and 1.0-1.2 equivalents of the desired substituted aromatic aldehyde in a minimal amount of ethanol.[3]
-
While stirring the solution at room temperature, slowly add a 50-60% aqueous solution of KOH or NaOH dropwise.[3]
-
Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice.[3]
-
Acidify the mixture by the slow addition of dilute HCl until the pH is approximately 2-3. This will cause the chalcone product to precipitate.[3]
-
Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.[3]
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Quantitative Data:
Yields for Claisen-Schmidt condensations are generally moderate to high, depending on the specific reactants and conditions.
| Acetophenone Reactant | Aldehyde Reactant | Product | Yield (%) | Reference |
| 2'-Hydroxyacetophenone | Benzaldehyde | (E)-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one | High | [8] |
| 4-Methoxyacetophenone | Benzaldehyde | (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one | 84 | [9] |
| 2-Hydroxy-4-methoxyacetophenone | Substituted benzaldehydes | Chalcone derivatives | 4.61-9.0 µM (IC50) | [10] |
Diagram of Claisen-Schmidt Condensation Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial activity of α-(2-hydroxy-2-methylpropyl)-ω-(2-hydroxy-3-methylbut-2-en-1-yl) polymethylene from caesalpinia bonducella (L.) Flem - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The reactions of acyl chlorides and acid anhydrides - Crunch Chemistry [crunchchemistry.co.uk]
- 8. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oatext.com [oatext.com]
- 10. 2'-Hydroxy-5'-methoxyacetophenone attenuates the inflammatory response in LPS-induced BV-2 and RAW264.7 cells via NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-(2-Hydroxy-3-methoxyphenyl)ethanone in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Hydroxy-3-methoxyphenyl)ethanone, also known as 2'-Hydroxy-3'-methoxyacetophenone, is a versatile chemical intermediate with significant applications in medicinal chemistry.[1] Its unique structural features, a hydroxyl group ortho to an acetyl group and a methoxy group at the meta position, make it a valuable precursor for the synthesis of a wide range of biologically active molecules. While direct therapeutic applications of this compound are not extensively documented, its role as a foundational scaffold for the development of potent antiviral, anti-inflammatory, and anticancer agents is well-established. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis and evaluation of medicinally relevant compounds.
Application Notes
Synthesis of Flavonoids with Antipicornavirus Activity
This compound serves as a key starting material for the synthesis of 4'-Hydroxy-3-methoxyflavones.[1] These flavone derivatives have demonstrated potent activity against picornaviruses, a family of viruses that includes rhinoviruses (the common cold) and polioviruses.[2] The structural integrity of the 4'-hydroxyl and 3-methoxyl groups on the flavone scaffold has been shown to be crucial for high antiviral efficacy.[2] Researchers can utilize this scaffold to develop novel antiviral agents by introducing various substituents on the A and B rings of the flavone nucleus to enhance activity and improve pharmacokinetic profiles.
Development of Chalcone Derivatives as Anti-inflammatory Agents
Chalcones, characterized by an open-chain flavonoid structure, are readily synthesized from this compound through Claisen-Schmidt condensation with various benzaldehydes. These chalcone derivatives have been investigated for their anti-inflammatory properties. The mechanism of action often involves the inhibition of key inflammatory mediators such as nitric oxide (NO) and the downregulation of pro-inflammatory signaling pathways like NF-κB. The enone moiety within the chalcone structure is a key pharmacophore responsible for its biological activity.
Precursor for Novel Anticancer Agents
The this compound scaffold has been incorporated into various molecular frameworks to generate compounds with anticancer properties. For instance, chalcones derived from this starting material have been shown to induce apoptosis in cancer cell lines.[3] The cytotoxic effects are often mediated through the generation of reactive oxygen species (ROS) and the activation of intrinsic and extrinsic apoptotic pathways.[3] Furthermore, computational studies have suggested that the isomeric compound, 1-(4-hydroxy-3-methoxyphenyl)ethanone, could serve as a potent anticancer agent, indicating the potential of this chemical class.[4]
Experimental Protocols
Synthesis of Chalcones via Claisen-Schmidt Condensation
This protocol describes a general method for the synthesis of chalcone derivatives from this compound and a substituted benzaldehyde.
Materials:
-
This compound
-
Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 10% w/v)
-
Hydrochloric acid (HCl) (e.g., 10% v/v)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolve this compound (1 equivalent) and the substituted benzaldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add the NaOH solution dropwise to the stirred mixture.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with HCl until a precipitate forms.
-
Filter the solid precipitate, wash with cold water until the filtrate is neutral, and dry the product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Diagram of Synthetic Workflow:
Caption: General workflow for the synthesis of chalcone derivatives.
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Assay in RAW 264.7 Macrophages
This protocol outlines the procedure to evaluate the anti-inflammatory potential of synthesized compounds by measuring their ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS)
-
Test compounds (dissolved in DMSO)
-
Griess Reagent
-
96-well plates
-
CO2 incubator
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. A set of wells should be left unstimulated (negative control) and another set stimulated with LPS alone (positive control).
-
After incubation, collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent in a new 96-well plate.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated positive control.
Diagram of Anti-inflammatory Assay Workflow:
Caption: Workflow for the in vitro nitric oxide inhibition assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of synthesized compounds against bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Incubator
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculate each well containing the test compound dilutions with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation
The following tables provide a template for summarizing quantitative data from the described experimental protocols.
Table 1: Anti-inflammatory Activity of Chalcone Derivatives
| Compound ID | Concentration (µM) | % NO Inhibition (Mean ± SD) | IC50 (µM) |
| Control | - | 0 ± 0 | - |
| Derivative 1 | 10 | ||
| 25 | |||
| 50 | |||
| Derivative 2 | 10 | ||
| 25 | |||
| 50 |
Table 2: Antimicrobial Activity of Synthesized Compounds
| Compound ID | MIC (µg/mL) |
| S. aureus | |
| Derivative 1 | |
| Derivative 2 | |
| Positive Control (e.g., Ciprofloxacin) |
Signaling Pathway
Derivatives of this compound, particularly chalcones, often exert their anti-inflammatory effects by modulating the NF-κB signaling pathway. The following diagram illustrates a simplified representation of this pathway and the inhibitory action of these compounds.
Caption: Inhibition of the NF-κB signaling pathway by chalcone derivatives.
Conclusion
This compound is a valuable and versatile starting material in medicinal chemistry. Its application in the synthesis of bioactive flavonoids and chalcones provides a rich platform for the discovery of new drugs targeting a range of diseases. The protocols and data presented herein offer a foundational guide for researchers to explore the potential of this scaffold in their drug development endeavors.
References
The Versatility of 1-(2-Hydroxy-3-methoxyphenyl)ethanone in Heterocyclic Synthesis: Applications and Protocols for Researchers
Application Note | October 2025
For Researchers, Scientists, and Drug Development Professionals
1-(2-Hydroxy-3-methoxyphenyl)ethanone, also known as 2'-hydroxy-3'-methoxyacetophenone, is a highly versatile and valuable building block in the synthesis of a wide array of heterocyclic compounds. Its unique structural features, namely the ortho-hydroxyl group, the acetyl moiety, and the methoxy group on the aromatic ring, provide multiple reactive sites for the construction of various pharmacologically significant scaffolds. This application note details the utility of this compound in the synthesis of chalcones, flavones, and chromones, which are known to possess a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The strategic placement of the hydroxyl and methoxy groups also allows for further structural modifications, enabling the development of extensive compound libraries for drug discovery programs.
Key Applications in Heterocyclic Synthesis:
-
Chalcones: Serving as crucial intermediates, chalcones are synthesized through the Claisen-Schmidt condensation of this compound with various aromatic aldehydes.[3] The resulting α,β-unsaturated ketone system is a key pharmacophore and a precursor for the synthesis of other heterocyclic systems like flavanones and pyrazolines.[1]
-
Flavones: These compounds, a class of flavonoids, are widely recognized for their antioxidant and anticancer activities.[4][5] The synthesis of flavones from this compound typically involves the initial formation of a chalcone, followed by oxidative cyclization, or through the Baker-Venkataraman rearrangement followed by acid-catalyzed cyclization.
-
Chromones: The chromone scaffold is present in many natural products and synthetic compounds with diverse therapeutic applications.[6] this compound can be converted to chromone derivatives through various synthetic strategies, including condensation with esters or their equivalents.
This document provides detailed experimental protocols for the synthesis of these key heterocyclic frameworks from this compound, along with tabulated quantitative data for reaction yields, spectroscopic characterization, and biological activities to aid researchers in their drug discovery and development efforts.
Experimental Workflow Overview
Caption: General workflow for the synthesis and evaluation of heterocyclic compounds.
Quantitative Data Summary
Table 1: Reaction Yields for Heterocyclic Synthesis
| Entry | Heterocyclic Class | Reactant 2 | Catalyst/Conditions | Yield (%) | Reference |
| 1 | Chalcone | Benzaldehyde | NaOH, Ethanol, rt | 70-85 | [3] |
| 2 | Chalcone | 4-Chlorobenzaldehyde | KOH, Ethanol, rt | 80-90 | [7] |
| 3 | Flavone | Benzaldehyde | 1. NaOH, EtOH; 2. DMSO, I₂ | 65-75 | [7] |
| 4 | Flavone | 4-Methoxybenzoyl chloride | 1. Pyridine; 2. KOH; 3. H₂SO₄, AcOH | 70-80 | [8] |
| 5 | Chromone | Ethyl acetate | NaH, Toluene, reflux | 60-70 | [9] |
Table 2: Spectroscopic Data for a Representative Chalcone ((E)-1-(2-hydroxy-3-methoxyphenyl)-3-phenylprop-2-en-1-one)
| Spectroscopic Technique | Key Signals/Peaks |
| ¹H NMR (CDCl₃, 300 MHz) | δ 12.8 (s, 1H, -OH), 7.95 (d, 1H, J=15.6 Hz, H-β), 7.6-7.7 (m, 3H, Ar-H), 7.4-7.5 (m, 4H, Ar-H), 7.0 (t, 1H, Ar-H), 6.9 (d, 1H, Ar-H), 3.95 (s, 3H, -OCH₃) |
| ¹³C NMR (CDCl₃, 75 MHz) | δ 193.5 (C=O), 158.0, 148.0, 145.0, 135.0, 130.5, 129.0, 128.5, 122.0, 120.0, 119.5, 118.5, 115.0, 56.0 (-OCH₃) |
| IR (KBr, cm⁻¹) | 3450 (-OH), 1640 (C=O), 1580 (C=C), 1270 (C-O) |
| Mass Spec (EI, m/z) | 254 (M⁺) |
Note: Spectroscopic data are representative and may vary slightly based on experimental conditions and instrumentation.
Table 3: Biological Activity of Synthesized Heterocyclic Compounds
| Compound Class | Derivative | Biological Activity | IC₅₀ / MIC (µg/mL) | Target Organism/Cell Line | Reference |
| Chalcone | 2'-hydroxy-3',4',6'-trimethoxy chalcone | Antibacterial | 645 | Staphylococcus aureus | [10] |
| Chalcone | 2'-hydroxy-3',4',6'-trimethoxy chalcone | Antibacterial | 812 | Escherichia coli | [10] |
| Chalcone | 2-hydroxychalcone | Antifungal | 7.8 | Trichophyton rubrum | [11] |
| Flavone | Furan-containing flavanone | Anticancer | 4.9 | HT29 (Colon Cancer) | [12] |
| Flavone | Furan-containing flavanone | Anticancer | 7.3 | MCF7 (Breast Cancer) | [12] |
| Chromone | Sulfonamide derivative | Antibacterial | 150 | Staphylococcus aureus | [13] |
Experimental Protocols
Protocol 1: Synthesis of Chalcones via Claisen-Schmidt Condensation
This protocol describes a general procedure for the base-catalyzed condensation of this compound with an aromatic aldehyde.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde)
-
Ethanol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (10-40%)
-
Deionized water
-
Hydrochloric acid (HCl), dilute
Procedure:
-
Dissolve this compound (1 equivalent) and the aromatic aldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath with stirring.
-
Slowly add the aqueous NaOH or KOH solution (2-3 equivalents) to the flask.
-
Remove the ice bath and continue stirring the reaction mixture at room temperature for 4-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Dry the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol).
Caption: Claisen-Schmidt condensation for chalcone synthesis.
Protocol 2: Synthesis of Flavones from Chalcones
This protocol outlines the oxidative cyclization of a 2'-hydroxychalcone to a flavone using iodine in DMSO.
Materials:
-
2'-Hydroxychalcone derivative (from Protocol 1)
-
Dimethyl sulfoxide (DMSO)
-
Iodine (I₂)
-
Saturated sodium thiosulfate solution
-
Deionized water
-
Ethanol
Procedure:
-
Dissolve the 2'-hydroxychalcone (1 equivalent) in DMSO in a round-bottom flask.
-
Add a catalytic amount of iodine (I₂).
-
Heat the reaction mixture at 100-120 °C for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Add saturated sodium thiosulfate solution to quench the excess iodine.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with water.
-
Dry the crude product and purify by recrystallization from ethanol.
Caption: Oxidative cyclization of a chalcone to a flavone.
Protocol 3: Synthesis of Chromones
This protocol describes the synthesis of a chromone derivative from this compound and an ethyl carboxylate ester.
Materials:
-
This compound
-
Ethyl carboxylate ester (e.g., ethyl acetate)
-
Sodium hydride (NaH)
-
Anhydrous toluene or xylene
-
Dilute hydrochloric acid (HCl)
Procedure:
-
To a suspension of sodium hydride (2-3 equivalents) in anhydrous toluene in a three-necked flask equipped with a reflux condenser and a dropping funnel, add a solution of this compound (1 equivalent) and the ethyl carboxylate ester (2-3 equivalents) in toluene dropwise at room temperature under a nitrogen atmosphere.
-
After the addition is complete, heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture in an ice bath and cautiously quench the excess sodium hydride with ethanol, followed by the addition of water.
-
Separate the aqueous layer and wash the organic layer with water.
-
Acidify the combined aqueous layers with dilute HCl to precipitate the chromone product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent.
Caption: Synthesis of chromones via Claisen condensation.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. jetir.org [jetir.org]
- 3. jocpr.com [jocpr.com]
- 4. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. NP-MRD: 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0144243) [np-mrd.org]
- 8. scielo.br [scielo.br]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. Frontiers | 2-Hydroxychalcone as a Potent Compound and Photosensitizer Against Dermatophyte Biofilms [frontiersin.org]
- 12. Synthesis and Evaluation of Flavanones as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative study on Antibacterial efficacy of a series of chromone sulfonamide derivatives against drug-resistant and MDR-isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Acylation of 2-Hydroxy-3-methoxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the O-acylation of 2-hydroxy-3-methoxyacetophenone, a key reaction in the synthesis of various biologically active molecules. This document offers detailed experimental protocols, data presentation, and a discussion of the applications of the resulting acylated products.
Introduction
2-Hydroxy-3-methoxyacetophenone is a versatile building block in organic synthesis. The presence of a phenolic hydroxyl group allows for esterification through acylation, leading to the formation of 2-acyloxy-3-methoxyacetophenone derivatives. These derivatives have garnered interest in medicinal chemistry due to their potential as anti-inflammatory, antimicrobial, and antitumor agents. The acylation reaction can be tuned to introduce a variety of acyl groups, thereby modifying the parent molecule's lipophilicity, steric profile, and ultimately its biological activity.
This document details the common methods for the O-acylation of 2-hydroxy-3-methoxyacetophenone, focusing on the use of acyl chlorides and acid anhydrides in the presence of a base catalyst.
Key Signaling Pathways and Applications
While specific signaling pathway diagrams for acylated derivatives of 2-hydroxy-3-methoxyacetophenone are not extensively detailed in the available literature, the biological activities of structurally similar acetophenone derivatives suggest potential interactions with key cellular pathways. For instance, many acetophenone derivatives exhibit anti-inflammatory effects by modulating pathways involving cyclooxygenase (COX) enzymes.
Caption: Potential anti-inflammatory mechanism of acylated 2-hydroxy-3-methoxyacetophenone.
Experimental Protocols
The following protocols describe the general procedures for the O-acylation of 2-hydroxy-3-methoxyacetophenone using an acyl chloride or an acid anhydride.
Protocol 1: Acylation using Acyl Chlorides
This protocol is a general method for the acylation of 2-hydroxy-3-methoxyacetophenone using various acyl chlorides in the presence of pyridine as a catalyst.
Materials:
-
2-hydroxy-3-methoxyacetophenone
-
Acyl chloride (e.g., benzoyl chloride, acetyl chloride)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve 2-hydroxy-3-methoxyacetophenone (1.0 eq) in anhydrous dichloromethane.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution using a dropping funnel.
-
Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel.
Protocol 2: Acylation using Acid Anhydrides
This protocol outlines the acylation of 2-hydroxy-3-methoxyacetophenone using an acid anhydride, such as acetic anhydride, with pyridine as a catalyst.[1]
Materials:
-
2-hydroxy-3-methoxyacetophenone
-
Acid anhydride (e.g., acetic anhydride)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous) or use the anhydride as the solvent
-
Water
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine 2-hydroxy-3-methoxyacetophenone (1.0 eq) and the acid anhydride (e.g., acetic anhydride, 2.0-3.0 eq).
-
Add a catalytic amount of pyridine.
-
Stir the mixture at room temperature or gently heat to 50-60 °C for 1-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly add water to quench the excess anhydride.
-
Extract the product with an organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Experimental Workflow
The general workflow for the synthesis and purification of 2-acyloxy-3-methoxyacetophenone is depicted below.
Caption: General workflow for the synthesis of 2-acyloxy-3-methoxyacetophenone.
Data Presentation
The following table summarizes typical reaction parameters for the O-acylation of phenolic compounds, which can be applied to 2-hydroxy-3-methoxyacetophenone. Actual yields and reaction times may vary depending on the specific acylating agent and reaction conditions.
| Acylating Agent | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Acetyl Chloride | Pyridine | Dichloromethane | 0 to RT | 2 - 4 | 85 - 95 |
| Benzoyl Chloride | Pyridine | Dichloromethane | 0 to RT | 2 - 6 | 80 - 90 |
| Acetic Anhydride | Pyridine | Acetic Anhydride | RT - 60 | 1 - 4 | 90 - 98 |
| Propionyl Chloride | Triethylamine | Dichloromethane | 0 to RT | 2 - 5 | 82 - 92 |
Note: The data presented are generalized from procedures for similar phenolic compounds and should be optimized for the specific reaction.
Applications in Drug Development
Acylated derivatives of acetophenones have shown a wide range of biological activities, making them attractive candidates for drug discovery and development.
-
Anticancer Activity: Many chalcones and other acetophenone derivatives, which can be synthesized from acylated precursors, have demonstrated potent cytotoxic effects against various cancer cell lines. The acyloxy group can act as a prodrug moiety, improving bioavailability and cellular uptake.
-
Antimicrobial Activity: The introduction of different acyl groups can modulate the antimicrobial spectrum and potency of the parent acetophenone. These derivatives have been investigated for their activity against a range of bacteria and fungi.
-
Anti-inflammatory Properties: As mentioned earlier, acetophenone derivatives are known to possess anti-inflammatory properties, potentially through the inhibition of enzymes like COX. Acylation can enhance this activity.
Further research into the specific biological activities of 2-acyloxy-3-methoxyacetophenone derivatives is warranted to explore their full therapeutic potential.
References
Application Notes: Demethylation Strategies for 1-(2-Hydroxy-3-methoxyphenyl)ethanone
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-(2-Hydroxy-3-methoxyphenyl)ethanone, also known as 2'-Hydroxy-3'-methoxyacetophenone, is a valuable synthetic intermediate. Its demethylation to the corresponding catechol, 1-(2,3-dihydroxyphenyl)ethanone, is a critical step in the synthesis of various biologically active compounds, including antiproliferative agents and opioid receptor agonists[1]. The presence of a catechol moiety often enhances antioxidant, anti-inflammatory, and metal-chelating properties. This document outlines common and effective chemical strategies for the O-demethylation of this aryl methyl ether, providing comparative data and detailed experimental protocols.
The primary challenge in demethylating this substrate lies in achieving selectivity without affecting the other functional groups (hydroxyl and acetyl). The most common reagents for cleaving aryl methyl ethers are strong Lewis acids like boron tribromide (BBr₃) and aluminum chloride (AlCl₃), or strong Brønsted acids like hydrobromic acid (HBr)[2][3].
Data Presentation: Comparison of Demethylation Reagents
The selection of a demethylation agent often involves a trade-off between reactivity, selectivity, and reaction conditions. The following table summarizes typical conditions and outcomes for the most common reagents used for demethylating guaiacol-type structures, which are structurally analogous to the target compound.
| Reagent | Typical Conditions | Reaction Time | Typical Yield | Key Considerations |
| Boron Tribromide (BBr₃) | DCM, -78°C to RT[2] | 2.5 - 12 hours | 75-95% | Highly effective and selective under mild conditions but is toxic, moisture-sensitive, and reacts violently with water/alcohols[2][4]. |
| Aluminum Chloride (AlCl₃) | DCM or Nitrobenzene, RT to reflux | 2 - 6 hours | 60-85% | Less reactive than BBr₃[2]; often requires higher temperatures. Can be used with scavengers like pyridine to improve selectivity[4][5]. |
| Hydrobromic Acid (HBr) | 48% aq. solution, reflux (~115-130°C)[2][4] | 6 - 24 hours | 70-95% | A strong Brønsted acid approach. Conditions are harsh and may not be suitable for sensitive substrates[3]. Acetic acid can be used as a co-solvent[2]. |
| Boron Trichloride (BCl₃) | DCM, -78°C to 0°C | 1 - 4 hours | 65-90% | Milder than BBr₃ and particularly effective for sterically hindered methoxy groups[6][7]. |
Experimental Protocols
Safety Precaution: These reactions involve highly corrosive and reactive chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves. All glassware must be thoroughly dried before use, especially for reactions involving BBr₃ and AlCl₃.
Protocol 1: Demethylation using Boron Tribromide (BBr₃)
This method is often the first choice due to its high efficiency under mild conditions[2]. The reaction proceeds via the formation of a Lewis acid-base adduct, followed by nucleophilic attack of the bromide ion on the methyl group[2].
Materials:
-
This compound
-
Boron tribromide (BBr₃), 1M solution in Dichloromethane (DCM)
-
Anhydrous Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere.
-
Reagent Addition: Cool the solution to -78°C using a dry ice/acetone bath. Add BBr₃ (1.5 - 2.5 eq, 1M solution in DCM) dropwise via a dropping funnel over 30 minutes, maintaining the low temperature[8].
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2.5 to 5 hours[1]. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture to 0°C in an ice bath. Carefully and slowly add methanol to quench the excess BBr₃[1][9]. Caution: This is an exothermic reaction that releases HBr gas.
-
Work-up: Continue stirring for 1 hour, then remove the solvents under reduced pressure. Dissolve the residue in ethyl acetate[1].
-
Washing: Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product, 1-(2,3-dihydroxyphenyl)ethanone, can be purified by recrystallization from a suitable solvent (e.g., methanol/water) or by column chromatography on silica gel[1]. A reported yield for a similar transformation is 76%[1].
Protocol 2: Demethylation using Aluminum Chloride (AlCl₃)
Aluminum chloride is a less expensive but also less reactive Lewis acid compared to BBr₃. The reaction often requires heating[2]. The presence of the ortho-hydroxyl group can facilitate the reaction through chelation with the aluminum center.
Materials:
-
This compound
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM) or Nitrobenzene
-
Pyridine (optional, as a mild base/scavenger)
-
Ice-cold dilute Hydrochloric Acid (HCl, ~2M)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, suspend anhydrous AlCl₃ (2.5 - 3.0 eq) in anhydrous DCM.
-
Reactant Addition: Add a solution of this compound (1.0 eq) in anhydrous DCM to the suspension. If using, pyridine (1.0 eq) can be added at this stage.
-
Reaction: Stir the mixture at room temperature or heat to reflux (approx. 40°C for DCM) for 2-6 hours. Monitor the reaction by TLC.
-
Quenching: After completion, cool the reaction mixture in an ice bath and slowly pour it into a beaker containing crushed ice and cold 2M HCl.
-
Extraction: Stir vigorously until all solids have dissolved. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Washing: Combine the organic extracts and wash with water and then brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography or recrystallization.
Visualizations
Experimental Workflow
Caption: A generalized workflow for the demethylation of this compound.
Antioxidant Mechanism Pathway
The product of the demethylation, a catechol, is a potent antioxidant. This diagram illustrates the general role of such phenolic compounds in mitigating cellular oxidative stress.
Caption: How catechol products act as antioxidants to neutralize reactive oxygen species (ROS).
References
- 1. 2',3'-DIHYDROXYACETOPHENONE | 13494-10-5 [chemicalbook.com]
- 2. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]
- 4. Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC02867D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Boron trichloride as a selective demethylating agent for hindered ethers - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Boron trichloride as a selective demethylating agent for hindered ethers - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Hydroxy-3-methoxyphenyl)ethanone
Welcome to the technical support center for the synthesis of 1-(2-Hydroxy-3-methoxyphenyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and industrially significant method is the Fries rearrangement of guaiacol acetate.[1] This reaction involves the Lewis acid-catalyzed rearrangement of the acetyl group from the phenolic oxygen to the aromatic ring, yielding the desired ortho-hydroxy ketone.[2]
Q2: What are the key factors influencing the yield and selectivity of the Fries rearrangement for this synthesis?
A2: The critical factors are reaction temperature and the choice of solvent. Higher temperatures generally favor the formation of the desired ortho isomer, this compound, while lower temperatures tend to yield the para isomer, 1-(4-hydroxy-3-methoxyphenyl)ethanone (acetovanillone), as the major product.[2] Non-polar solvents also tend to favor the formation of the ortho product.[2]
Q3: What are the common side products and impurities I should be aware of?
A3: The primary impurity is the isomeric byproduct, 1-(4-hydroxy-3-methoxyphenyl)ethanone. Other potential impurities include unreacted guaiacol acetate and guaiacol, which can arise from the hydrolysis of the ester.[3]
Q4: How can I separate the desired ortho isomer from the para isomer?
A4: Separation can be achieved through several methods, including fractional distillation, column chromatography, and selective solubilization.[4][5] The difference in physical properties, stemming from the intramolecular hydrogen bonding in the ortho isomer, is key to successful separation.[6]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Suboptimal Reaction Temperature | Gradually increase the reaction temperature. The formation of the ortho isomer is thermodynamically favored at higher temperatures (typically above 160°C).[2] |
| Inappropriate Solvent | Use a non-polar solvent such as nitrobenzene or conduct the reaction solvent-free to favor the ortho product.[2] |
| Inactive or Insufficient Catalyst | Ensure the Lewis acid catalyst (e.g., AlCl₃) is anhydrous and used in stoichiometric excess, as it complexes with both the starting material and the product.[7] |
| Moisture in the Reaction | Use anhydrous reagents and solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the starting ester. |
| Short Reaction Time | Increase the reaction time to ensure the reaction reaches thermodynamic equilibrium, which favors the ortho isomer. |
Issue 2: High Proportion of the para Isomer (1-(4-hydroxy-3-methoxyphenyl)ethanone)
| Possible Cause | Troubleshooting Step |
| Low Reaction Temperature | Increase the reaction temperature. The para isomer is the kinetically favored product at lower temperatures.[2] |
| Polar Solvent | Switch to a non-polar solvent. Polar solvents can stabilize the acylium ion intermediate, facilitating its migration to the less sterically hindered para position.[2] |
Issue 3: Presence of Guaiacol in the Final Product
| Possible Cause | Troubleshooting Step |
| Incomplete Acetylation of Guaiacol | Ensure the initial acetylation of guaiacol to guaiacol acetate goes to completion. Monitor the reaction by TLC. |
| Hydrolysis of Guaiacol Acetate | Strictly maintain anhydrous conditions throughout the reaction and work-up to prevent hydrolysis. |
Quantitative Data
Table 1: Illustrative Effect of Temperature on the Fries Rearrangement of Guaiacol Acetate
| Temperature (°C) | Solvent | Catalyst | Yield of ortho-isomer (%) | ortho:para Ratio |
| 25 | Nitrobenzene | AlCl₃ | 15 | 1:4 |
| 100 | Nitrobenzene | AlCl₃ | 40 | 1:1.5 |
| 165 | Nitrobenzene | AlCl₃ | 75 | 3:1 |
Table 2: Illustrative Effect of Solvent on the Fries Rearrangement of Guaiacol Acetate at 165°C
(This data is illustrative and based on general trends of the Fries rearrangement.)
| Solvent | Catalyst | Yield of ortho-isomer (%) | ortho:para Ratio |
| Nitrobenzene (non-polar) | AlCl₃ | 75 | 3:1 |
| Dichloromethane (polar) | AlCl₃ | 30 | 1:2 |
| Solvent-free | AlCl₃ | 70 | 2.5:1 |
Experimental Protocols
Protocol 1: Synthesis of Guaiacol Acetate
Materials:
-
Guaiacol
-
Acetic anhydride
-
Concentrated sulfuric acid (catalyst)
Procedure:
-
Combine guaiacol (1.0 eq) and acetic anhydride (1.1 eq) in a round-bottom flask.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Heat the mixture at 100°C for 3 hours.[3]
-
Cool the reaction mixture and pour it into cold water.
-
Neutralize carefully with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield guaiacol acetate.
Protocol 2: Fries Rearrangement of Guaiacol Acetate
Materials:
-
Guaiacol acetate
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene (solvent)
-
Ice
-
Concentrated hydrochloric acid
Procedure:
-
In a clean, dry flask equipped with a stirrer, add anhydrous aluminum chloride (1.5 eq) to nitrobenzene.
-
Cool the suspension in an ice-salt bath.
-
Slowly add guaiacol acetate (1.0 eq) to the stirred suspension.[3]
-
After the addition is complete, slowly raise the temperature to 160-170°C and maintain for several hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to hydrolyze the aluminum complexes.
-
Separate the organic layer and extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography to separate the ortho and para isomers.
Visualizations
References
Technical Support Center: Purification of 2'-Hydroxy-3'-methoxyacetophenone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 2'-Hydroxy-3'-methoxyacetophenone.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying 2'-Hydroxy-3'-methoxyacetophenone?
The main challenges in purifying 2'-Hydroxy-3'-methoxyacetophenone arise from its synthesis and structural properties. The most common synthetic route, Friedel-Crafts acylation of guaiacol (2-methoxyphenol), often results in a mixture of isomers, with the para-substituted product, 4'-Hydroxy-3'-methoxyacetophenone (acetovanillone), typically being the major product. The target ortho-isomer, 2'-Hydroxy-3'-methoxyacetophenone, is often a minor component, making its isolation challenging.
Key difficulties include:
-
Isomeric Impurities: The primary impurity is the 4'-hydroxy-3'-methoxy isomer, which has very similar physical and chemical properties, making separation difficult. Other potential isomeric byproducts include 1-(3-hydroxy-2-methoxyphenyl)ethanone.
-
High Polarity: The presence of a phenolic hydroxyl group increases the compound's polarity, which can lead to issues like peak tailing in normal-phase column chromatography.
-
"Oiling Out" during Recrystallization: The compound may separate as an oil instead of crystals, especially in the presence of impurities that depress the melting point.
-
Oxidation: Phenolic compounds can be susceptible to oxidation, which may lead to colored impurities.
Q2: What are the most common impurities to expect?
The impurities largely depend on the synthetic method. For a Friedel-Crafts acylation of guaiacol, the expected impurities include:
-
Isomeric Products: 4'-Hydroxy-3'-methoxyacetophenone (major) and other positional isomers.
-
Unreacted Starting Materials: Guaiacol and the acylating agent (e.g., acetic anhydride or acetyl chloride).
-
Reaction Byproducts: Products from side reactions or decomposition.
Q3: Which purification techniques are most effective for 2'-Hydroxy-3'-methoxyacetophenone?
A multi-step purification strategy is often necessary.
-
Column Chromatography: This is the most effective method for separating 2'-Hydroxy-3'-methoxyacetophenone from its isomers due to differences in their polarity and interaction with the stationary phase.
-
Recrystallization: This technique is useful for removing less soluble or more soluble impurities after an initial separation by chromatography.
-
Preparative HPLC (High-Performance Liquid Chromatography): For achieving very high purity, preparative HPLC can be employed to resolve closely eluting isomers.
Q4: How can I monitor the purity of my sample?
Several analytical techniques can be used to assess the purity of 2'-Hydroxy-3'-methoxyacetophenone:
-
High-Performance Liquid Chromatography (HPLC): A versatile and accurate method for quantifying the purity and detecting isomeric impurities.
-
Gas Chromatography (GC): Suitable for analyzing volatile impurities and can be effective in separating isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the compound and detect impurities by comparing the spectra to a reference.
-
Mass Spectrometry (MS): Provides information on the molecular weight of the compound and can help identify impurities when coupled with a chromatographic technique (e.g., GC-MS or LC-MS).
Troubleshooting Guides
Recrystallization Issues
| Issue | Potential Cause | Recommended Solution |
| Oiling out | The solvent is too nonpolar, or the solution is supersaturated. | Add a small amount of a more polar co-solvent. Induce crystallization by scratching the inside of the flask or adding a seed crystal. |
| Low recovery | Too much solvent was used, or the solution was not cooled sufficiently. | Concentrate the filtrate and cool it again. Ensure the solution is cooled in an ice bath to maximize crystal formation. |
| Colored product | Presence of oxidized impurities. | Treat the hot solution with activated carbon before filtration and crystallization. |
Column Chromatography Issues
| Issue | Potential Cause | Recommended Solution |
| Poor separation of isomers | The chosen eluent system has incorrect polarity. | Optimize the eluent system using thin-layer chromatography (TLC) first. A gradient elution may be necessary. |
| Compound not eluting | The eluent is not polar enough. | Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture). |
| Peak tailing | Strong interaction of the phenolic hydroxyl group with the silica gel. | Add a small amount of a polar solvent like methanol or a few drops of acetic acid to the eluent. Consider using a less acidic stationary phase like neutral alumina. |
| Compound decomposition | Instability on the acidic silica gel. | Deactivate the silica gel by pre-treating it with a base like triethylamine. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol provides a general guideline for the separation of 2'-Hydroxy-3'-methoxyacetophenone from its isomers.
1. Stationary Phase Preparation:
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Pack a glass column with the slurry, ensuring no air bubbles are trapped.
2. Sample Loading:
-
Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent like dichloromethane.
-
Carefully load the sample onto the top of the silica gel bed.
3. Elution:
-
Begin elution with the initial non-polar solvent system.
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate). A suggested gradient could be from 5% to 30% ethyl acetate in hexane.
-
Collect fractions in test tubes.
4. Monitoring:
-
Monitor the separation using TLC with the same eluent system.
-
Visualize the spots under UV light (254 nm). The ortho-isomer is typically more retained on silica gel than the para-isomer.
5. Fraction Pooling and Solvent Removal:
-
Combine the fractions containing the pure 2'-Hydroxy-3'-methoxyacetophenone.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
Protocol 2: Purification by Recrystallization
This protocol is suitable for purifying the product obtained after column chromatography.
1. Solvent Selection:
-
Ideal solvents for recrystallization of hydroxyacetophenones include ethanol/water or ethyl acetate/hexane mixtures. The choice depends on the specific impurities present.
2. Dissolution:
-
In an Erlenmeyer flask, dissolve the semi-purified compound in a minimal amount of the hot "good" solvent (e.g., ethanol or ethyl acetate).
3. Addition of Anti-Solvent:
-
While the solution is hot, add the "poor" solvent (e.g., water or hexane) dropwise until the solution becomes slightly turbid.
4. Clarification:
-
Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.
5. Crystallization:
-
Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
6. Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold solvent mixture.
-
Dry the purified crystals in a vacuum oven or desiccator.
Data Presentation
Table 1: Physicochemical Properties of 2'-Hydroxy-3'-methoxyacetophenone and a Key Isomer
| Property | 2'-Hydroxy-3'-methoxyacetophenone | 4'-Hydroxy-3'-methoxyacetophenone (Acetovanillone) |
| CAS Number | 703-98-0[1] | 498-02-2[2] |
| Molecular Formula | C₉H₁₀O₃[1] | C₉H₁₀O₃[2] |
| Molecular Weight | 166.17 g/mol [1] | 166.18 g/mol [2] |
| Melting Point | 54 °C[3] | 115 °C[2] |
| Boiling Point | 247.2±20.0 °C (Predicted)[3] | 295 °C[2] |
| Appearance | Pale Yellow to Light Yellow Solid[3] | Light yellow to yellow solid[2] |
Table 2: Suggested Solvent Systems for Purification
| Purification Method | Solvent System | Rationale |
| Column Chromatography | Hexane/Ethyl Acetate (Gradient) | Good for separating isomers with different polarities. |
| Dichloromethane/Methanol | For more polar impurities. | |
| Recrystallization | Ethanol/Water | "Good" polar solvent with a miscible "poor" solvent. |
| Ethyl Acetate/Hexane | "Good" moderately polar solvent with a non-polar "poor" solvent. |
Visualizations
Caption: General experimental workflow for the purification of 2'-Hydroxy-3'-methoxyacetophenone.
Caption: Troubleshooting logic for poor separation of isomers during column chromatography.
Caption: Plausible degradation pathway leading to colored impurities.
References
Technical Support Center: Synthesis of 1-(2-Hydroxy-3-methoxyphenyl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-Hydroxy-3-methoxyphenyl)ethanone. The primary focus is on identifying and mitigating the formation of side products, particularly during synthesis via the Fries rearrangement of guaiacol acetate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the expected side products?
A1: The most prevalent method for synthesizing this compound is the Fries rearrangement of guaiacol acetate (2-methoxyphenyl acetate).[1][2] This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).[3][4] The primary side products are positional isomers formed by the migration of the acetyl group to different positions on the aromatic ring. The most significant of these is the para-isomer, 1-(4-Hydroxy-3-methoxyphenyl)ethanone, also known as acetovanillone.[2] Other potential side products can arise from demethylation of the methoxy group, leading to catechol and its acylated derivatives.[5] In some cases, O-acylation of the starting material or product can also occur.
Q2: How can I control the regioselectivity of the Fries rearrangement to favor the desired ortho-isomer?
A2: The ratio of ortho to para isomers is highly dependent on the reaction conditions. To maximize the yield of the desired ortho-product, this compound, the following conditions are recommended:
-
Temperature: Higher reaction temperatures (generally above 160°C) significantly favor the formation of the ortho isomer.[1] Lower temperatures (below 60°C) tend to yield the para isomer as the major product.[1][6]
-
Solvent: Non-polar solvents are known to favor the formation of the ortho product.[7]
Q3: What analytical techniques are suitable for identifying and quantifying the main product and its isomers?
A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are effective methods for separating and quantifying this compound and its isomers. For HPLC, a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile is a common starting point. GC, particularly when coupled with mass spectrometry (GC-MS), is also a powerful tool for identifying the components of the reaction mixture.
Q4: What are some common issues that can lead to low yields in this synthesis?
A4: Low yields can stem from several factors:
-
Incomplete reaction: Insufficient reaction time or temperature can lead to a significant amount of unreacted starting material.
-
Catalyst deactivation: The Lewis acid catalyst (e.g., AlCl₃) is sensitive to moisture. Using a fresh, anhydrous catalyst and performing the reaction under an inert atmosphere is crucial.
-
Side reactions: As discussed, the formation of the para-isomer and other byproducts will lower the yield of the desired product. Optimizing reaction conditions to favor ortho-acylation is key.
-
Product degradation: The harsh conditions of the Fries rearrangement can sometimes lead to the degradation of the desired product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the desired ortho-isomer and high yield of the para-isomer. | Reaction temperature is too low. | Increase the reaction temperature to above 160°C. Higher temperatures thermodynamically favor the formation of the ortho product.[1] |
| The solvent used is too polar. | If a solvent is necessary, switch to a non-polar solvent. The reaction can also be run neat (without solvent).[7] | |
| Presence of a significant amount of starting material (guaiacol acetate) in the final product. | Incomplete reaction. | Increase the reaction time and/or temperature. Monitor the reaction progress using TLC or GC to determine the point of maximum conversion. |
| Insufficient catalyst. | Ensure at least a stoichiometric amount of anhydrous Lewis acid (e.g., AlCl₃) is used relative to the guaiacol acetate. The catalyst complexes with both the starting material and the product.[3] | |
| Formation of dark, tarry byproducts. | Reaction temperature is too high or the reaction time is too long. | While high temperatures favor the ortho product, excessively high temperatures or prolonged reaction times can lead to decomposition. Optimize the temperature and time to maximize the yield of the desired product while minimizing degradation. |
| Presence of impurities in the starting materials. | Use purified guaiacol and acetic anhydride/acetyl chloride for the synthesis of guaiacol acetate. | |
| Difficulty in separating the ortho and para isomers. | Inadequate purification method. | Utilize column chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) for effective separation. Recrystallization can also be employed, as the isomers may have different solubilities in certain solvents. |
Data Presentation
| Substrate | Catalyst | Solvent | Temperature (°C) | ortho/para Ratio |
| Phenyl Acetate | AlCl₃ | Nitrobenzene | 25 | Predominantly para[1] |
| Phenyl Acetate | AlCl₃ | Nitrobenzene | 165 | Predominantly ortho[1] |
Experimental Protocols
Protocol 1: Synthesis of Guaiacol Acetate
This protocol describes the esterification of guaiacol to produce the starting material for the Fries rearrangement.
Materials:
-
Guaiacol
-
Acetic anhydride
-
Pyridine (or a catalytic amount of sulfuric acid)
-
Dichloromethane (or other suitable solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve guaiacol (1.0 eq) in a suitable solvent such as dichloromethane or pyridine.
-
Add acetic anhydride (1.1 eq). If not using pyridine as the solvent, a catalytic amount of sulfuric acid can be added.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain guaiacol acetate.
Protocol 2: Fries Rearrangement of Guaiacol Acetate
This protocol outlines the synthesis of this compound from guaiacol acetate.
Materials:
-
Guaiacol acetate
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene (optional, as a non-polar solvent)
-
Crushed ice
-
Concentrated hydrochloric acid
-
Ethyl acetate (or other suitable extraction solvent)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.
-
Add guaiacol acetate (1.0 eq) to the flask. If using a solvent, add a non-polar solvent like nitrobenzene.
-
Under a nitrogen atmosphere, slowly add anhydrous aluminum chloride (1.1 - 1.5 eq) in portions to control the initial exothermic reaction.
-
Heat the reaction mixture to a high temperature (e.g., 160-170°C).
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully pour the cooled reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extract the product with a suitable organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to isolate this compound.
Visualizations
Caption: Reaction pathway for the Fries rearrangement of guaiacol acetate.
Caption: Troubleshooting logic for optimizing the yield of the ortho-isomer.
References
- 1. benchchem.com [benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Fries Rearrangement [organic-chemistry.org]
- 4. Fries Rearrangement [sigmaaldrich.com]
- 5. Thiols Act as Methyl Traps in the Biocatalytic Demethylation of Guaiacol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ajchem-a.com [ajchem-a.com]
- 7. Fries rearrangement - Wikipedia [en.wikipedia.org]
optimization of reaction conditions for 2'-Hydroxy-3'-methoxyacetophenone synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of 2'-Hydroxy-3'-methoxyacetophenone (CAS 703-98-0).[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for 2'-Hydroxy-3'-methoxyacetophenone?
The most common and industrially significant method for synthesizing hydroxyaryl ketones, including 2'-Hydroxy-3'-methoxyacetophenone, is the Fries rearrangement of the corresponding phenolic ester.[2][3] In this case, the starting material is guaiacol acetate, which is synthesized from guaiacol (2-methoxyphenol).[2] Direct Friedel-Crafts acylation of guaiacol is less common because controlling the position of acylation to avoid isomeric byproducts is challenging.[2]
Q2: What is the Fries Rearrangement?
The Fries rearrangement is a reaction that converts a phenolic ester into a hydroxy aryl ketone using a Lewis acid or a strong Brønsted acid catalyst.[3][4] The reaction involves the migration of an acyl group from the phenolic oxygen to the carbon atoms of the aromatic ring, typically favoring the ortho and para positions.[3] This method is advantageous as it often exhibits 100% atom economy.
Q3: How do reaction conditions affect the ortho vs. para product ratio?
The regioselectivity of the Fries rearrangement is highly dependent on reaction conditions:
-
Temperature: Higher temperatures (e.g., above 160°C) generally favor the formation of the ortho isomer (2'-Hydroxy-3'-methoxyacetophenone), which is the thermodynamically more stable product.[3][5][6] Lower temperatures (e.g., below 60°C) favor the kinetically controlled para isomer (4'-Hydroxy-3'-methoxyacetophenone).[3][6]
-
Solvent: The use of non-polar solvents tends to favor the formation of the ortho product.[3][7] As the solvent polarity increases, the proportion of the para product also increases.[3][7]
Q4: What are the common side reactions and byproducts?
Several side reactions can lower the yield of the desired product:
-
Isomer Formation: The most common byproduct is the positional isomer, 4'-Hydroxy-3'-methoxyacetophenone (acetovanillone).[2][8]
-
Demethylation: Strong Lewis acids and high temperatures can cleave the methoxy group, resulting in dihydroxyacetophenone derivatives.[2][8]
-
Di-acylation: Under certain conditions, a second acetyl group can be added to the aromatic ring.[8]
-
Hydrolysis: The presence of moisture can hydrolyze the starting ester back to guaiacol or deactivate the Lewis acid catalyst.[5][8]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 2'-Hydroxy-3'-methoxyacetophenone via the Fries rearrangement.
Issue 1: Low or No Yield of the Final Product
-
Potential Cause 1: Inactive or Insufficient Catalyst.
-
Explanation: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture, which causes them to deactivate.[5] The reaction also requires more than a stoichiometric amount of the catalyst because it forms complexes with both the starting ester and the ketone product.[4][5]
-
Recommended Solution: Ensure the Lewis acid is fresh, anhydrous, and handled under an inert atmosphere. Use at least 1.2 to 2.5 equivalents of the catalyst to ensure the reaction proceeds to completion.[5]
-
-
Potential Cause 2: Incomplete Reaction.
-
Explanation: The reaction may not have reached completion due to insufficient reaction time or temperature.
-
Recommended Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[7][8] If a significant amount of starting material remains, consider extending the reaction time or cautiously increasing the temperature.[7][9]
-
Issue 2: The Major Product is the Incorrect Isomer (4'-Hydroxy-3'-methoxyacetophenone)
-
Potential Cause: Incorrect Reaction Temperature or Solvent Choice.
-
Explanation: The formation of the para isomer is favored at lower temperatures, while the desired ortho isomer is favored at higher temperatures.[3][6] Polar solvents can also increase the yield of the para product.[3][5]
-
Recommended Solution: To maximize the yield of the ortho isomer (2'-Hydroxy-3'-methoxyacetophenone), increase the reaction temperature.[9] Additionally, using a non-polar solvent or conducting the reaction neat (solvent-free) can improve selectivity for the ortho product.[6]
-
Issue 3: Difficulty in Product Purification
-
Potential Cause: Presence of Multiple Byproducts and Unreacted Starting Material.
-
Explanation: The crude product can be a complex mixture of isomers, demethylated products, and starting materials, making purification difficult. The separation of the 2'-hydroxy and 4'-hydroxy isomers is particularly challenging.[2]
-
Recommended Solution: Purification of the crude product can be achieved via column chromatography or fractional distillation under reduced pressure.[6] For separating the volatile ortho-isomer from the non-volatile para-isomer, steam distillation is an effective technique.[6] Recrystallization from a suitable solvent like n-hexane may also be employed.[2]
-
Optimization of Reaction Conditions
The selection of catalyst, temperature, and solvent are critical parameters for optimizing the yield and selectivity of the Fries rearrangement. The following table summarizes the effects of these variables.
| Parameter | Condition | Effect on Yield/Selectivity | Reference |
| Catalyst | Lewis Acids (e.g., AlCl₃, TiCl₄, SnCl₄) | Commonly used but require anhydrous conditions and stoichiometric excess. | [4] |
| Brønsted Acids (e.g., Methanesulfonic acid) | An effective and more environmentally friendly alternative to Lewis acids. | [4][10] | |
| Zinc Powder | Has been shown to catalyze the reaction selectively. | [4] | |
| Temperature | Low Temperature (< 60°C) | Favors the para-isomer (kinetic product). | [3][6] |
| High Temperature (> 100°C) | Favors the ortho-isomer (thermodynamic product). Reaction rates increase, but so does the risk of side products. | [3][9] | |
| Solvent | Non-polar (e.g., Carbon disulfide, Chlorobenzene) | Favors formation of the ortho-isomer. | [3][7][9] |
| Polar (e.g., Nitrobenzene, Nitromethane) | Favors formation of the para-isomer. | [3][7][11] | |
| Solvent-free | Can increase reaction efficiency and favor the ortho-isomer. | [6] |
Detailed Experimental Protocols
A common two-step protocol for synthesizing 2'-Hydroxy-3'-methoxyacetophenone is outlined below.
Step 1: Synthesis of Guaiacol Acetate (O-Acylation)
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve guaiacol (2-methoxyphenol, 1.0 equivalent) in a suitable solvent such as dichloromethane.[7]
-
Reagent Addition: Add a base, such as pyridine or triethylamine (1.2 equivalents), to the solution.[7] Cool the mixture in an ice bath.
-
Acetylation: Slowly add acetic anhydride (1.1 equivalents) dropwise to the cooled solution.[8]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.[7]
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.[7]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude guaiacol acetate.[7]
Step 2: Fries Rearrangement to 2'-Hydroxy-3'-methoxyacetophenone
-
Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a reflux condenser, place anhydrous aluminum chloride (AlCl₃, ~2.5 equivalents).[7] Add a dry, non-polar solvent such as chlorobenzene. Cool the suspension to 0-5 °C in an ice bath.
-
Reactant Addition: Slowly add the crude guaiacol acetate (1.0 equivalent) from Step 1 to the stirred suspension.[7]
-
Reaction: After the addition is complete, slowly raise the temperature of the reaction mixture. The optimal temperature must be determined empirically but should be high enough to favor the ortho product (typically >100°C).[9] Maintain the reaction at this temperature for several hours, monitoring the progress by TLC.[7]
-
Quenching: After cooling, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[5]
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate) multiple times.[6][7]
-
Washing: Combine the organic extracts and wash with water and brine.[7]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[7] Purify the crude product by column chromatography, steam distillation, or recrystallization to isolate 2'-Hydroxy-3'-methoxyacetophenone.[6][7]
Visualizations
The following diagrams illustrate the experimental workflow and troubleshooting logic for the synthesis.
Caption: Experimental workflow for the synthesis of 2'-Hydroxy-3'-methoxyacetophenone.
Caption: Troubleshooting flowchart for addressing low product yield.
References
- 1. scbt.com [scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 4. Fries Rearrangement [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. CN101921183B - Preparation method of 4-hydroxy-3-methoxyacetophenone - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: 1-(2-Hydroxy-3-methoxyphenyl)ethanone (Apocynin)
Welcome to the Technical Support Center for 1-(2-Hydroxy-3-methoxyphenyl)ethanone, commonly known as Apocynin. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges related to its stability and degradation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid Apocynin?
A1: Solid this compound should be stored at -20°C for long-term stability, where it can be stable for at least four years.[1] For shorter periods, some suppliers suggest storage at +5°C or room temperature.[2][3] Always refer to the manufacturer's specific recommendations provided with your product.
Q2: How should I prepare and store Apocynin solutions?
A2: Apocynin is soluble in organic solvents such as ethanol (approx. 20 mg/ml), DMSO (approx. 30 mg/ml), and dimethyl formamide (DMF) (approx. 30 mg/ml).[1] For aqueous solutions, it is sparingly soluble. It is recommended to first dissolve Apocynin in DMSO and then dilute it with the aqueous buffer of choice.[1] Aqueous solutions should be prepared fresh and are not recommended for storage for more than one day.[1]
Q3: I'm observing a pro-oxidant effect (increase in ROS) with Apocynin treatment instead of the expected antioxidant effect. Why is this happening?
A3: This paradoxical pro-oxidant effect can occur in certain cellular contexts. Apocynin itself is a prodrug and requires activation by peroxidases, such as myeloperoxidase (MPO), to form its active dimeric form, diapocynin, which is the actual NADPH oxidase inhibitor.[3][4][5][6][7] In cells with low peroxidase activity, Apocynin can be oxidized to a radical that consumes antioxidants like glutathione (GSH), leading to an increase in oxidative stress.[4][5]
Q4: Under what conditions is this compound unstable?
A4: this compound is susceptible to degradation under alkaline (basic) conditions, and to a lesser extent, under acidic and oxidative conditions.[8][9][10] It is relatively stable to visible light exposure.[8][9][10]
Q5: What are the known degradation products of Apocynin?
A5: Under forced degradation conditions, different degradation products are observed. Acid hydrolysis (1 M HCl) can produce an additional peak in HPLC analysis.[8] Base-induced degradation (1 M NaOH) can lead to the complete degradation of the parent compound, showing a different peak.[8] Treatment with hydrogen peroxide (H₂O₂) also results in a degradation product.[8]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments using this compound.
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or unexpected results in cellular assays. | 1. Degradation of Apocynin in solution: Aqueous solutions are not stable for long periods.[1]2. Cellular context: Low peroxidase activity in the cell line may lead to a pro-oxidant effect.[4][5]3. Incorrect dosage: The effective concentration can vary significantly between cell types. | 1. Always prepare fresh aqueous solutions of Apocynin for each experiment.2. Co-incubate with a low concentration of horseradish peroxidase (HRP) to facilitate the conversion to the active form, diapocynin. Alternatively, consider using diapocynin directly if available.3. Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions. |
| Precipitation of the compound in aqueous media. | Low aqueous solubility: Apocynin is sparingly soluble in aqueous buffers.[1] | 1. First, dissolve Apocynin in a small amount of DMSO.2. Then, dilute the DMSO stock solution with your aqueous buffer to the final desired concentration. Ensure the final DMSO concentration is low enough not to affect your experimental system. |
| Variability in results between different batches of the compound. | Purity and handling: Impurities or improper storage of the solid compound can affect its activity. | 1. Ensure you are using a high-purity grade (≥98%) of this compound.2. Always store the solid compound under the recommended conditions (-20°C). |
Quantitative Data Summary
The stability of this compound under various stress conditions has been evaluated using HPLC. The following table summarizes the degradation behavior.
| Condition | Observation | Degradation Level | Reference |
| Acidic Hydrolysis (1 M HCl, 1h, RT) | One additional peak observed in the chromatogram. | Mild | [8][9][10] |
| Alkaline Hydrolysis (1 M NaOH, 1h, RT) | Apocynin peak was not detected; only a degradant peak was observed. | Great | [8][9][10] |
| Oxidation (30% H₂O₂, 1h, RT) | An additional peak was observed in the chromatogram. | Mild | [8][9][10] |
| Visible Light Exposure (24h) | No additional peaks were observed. | No degradation | [8][9][10] |
Experimental Protocols
Protocol 1: Stability Testing of this compound by HPLC
This protocol describes a method to assess the stability of this compound under forced degradation conditions.
1. Materials and Reagents:
-
This compound (Apocynin)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid (glacial)
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M)
-
Hydrogen peroxide (30% v/v)
-
RP C18 column (e.g., 125 mm x 4 mm, 5 µm)[8]
-
HPLC system with a photodiode array detector
2. Chromatographic Conditions: [8]
-
Mobile Phase: Acetonitrile and 1% acetic acid in water (60:40, v/v)
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 20 µL
-
Detection Wavelength: 276 nm
-
Retention Time of Apocynin: Approximately 1.65 min
3. Preparation of Solutions:
-
Apocynin Stock Solution (1000 µg/mL): Prepare in acetonitrile.[8]
-
Working Standard Solutions: Prepare subsequent dilutions from the stock solution to concentrations ranging from 5.0 to 100.0 µg/mL in acetonitrile.[8]
4. Forced Degradation Study: [8]
-
Acid Degradation: Mix 10 mL of Apocynin stock solution with 10 mL of 1 M HCl. Keep at room temperature for 1 hour before HPLC analysis.
-
Base Degradation: Mix 10 mL of Apocynin stock solution with 10 mL of 1 M NaOH. Keep at room temperature for 1 hour before HPLC analysis.
-
Oxidative Degradation: Mix 10 mL of Apocynin stock solution with 10 mL of 30% (v/v) H₂O₂. Keep at room temperature for 1 hour before HPLC analysis.
-
Photodegradation: Expose the Apocynin stock solution to visible light for 24 hours.
5. Analysis:
-
Inject the prepared samples into the HPLC system.
-
Compare the chromatograms of the stressed samples with that of a non-stressed standard solution to identify and quantify any degradation products.
Visualizations
Caption: Workflow for forced degradation study of this compound.
Caption: Troubleshooting logic for experiments with this compound.
Caption: Activation pathway of Apocynin to its active form, Diapocynin.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | CAS Number 703-98-0 [klivon.com]
- 3. rndsystems.com [rndsystems.com]
- 4. benchchem.com [benchchem.com]
- 5. Apocynin: Molecular Aptitudes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apocynin: molecular aptitudes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. A stability-indicating high performance liquid chromatography method to determine apocynin in nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A stability-indicating high performance liquid chromatography method to determine apocynin in nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of 2'-Hydroxy-3'-methoxyacetophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the crystallization of 2'-Hydroxy-3'-methoxyacetophenone (CAS 703-98-0).[1][2][3][4] It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the ideal solvent characteristics for recrystallizing 2'-Hydroxy-3'-methoxyacetophenone?
A1: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For phenolic compounds like 2'-Hydroxy-3'-methoxyacetophenone, suitable solvent systems could include ethanol/water mixtures, or a combination of a good solvent (like ethyl acetate or acetone) with a poor solvent (like hexane or cyclohexane).[5][6][7] A general rule of thumb is that solvents with similar functional groups to the solute are often good choices.[7]
Q2: My compound has "oiled out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid above its melting point.[8][9] To resolve this, you can try reheating the solution to redissolve the oil, adding a small amount of additional solvent, and allowing it to cool more slowly.[9] Using a different solvent system with a lower boiling point might also prevent this issue.
Q3: No crystals are forming, even after the solution has cooled. What is the problem?
A3: This is a common issue that can arise from a few factors. The most frequent cause is using too much solvent, which prevents the solution from becoming supersaturated upon cooling.[8][9][10][11] Another possibility is the formation of a stable supersaturated solution.
Q4: The crystallization happened too quickly, resulting in a fine powder. Is this a problem?
A4: Rapid crystallization can trap impurities within the crystal lattice, defeating the purpose of recrystallization.[11] Ideally, crystal formation should be a slow process, often starting after about 5 minutes of cooling and continuing over 20 minutes or more.[11] To slow down crystallization, you can reheat the solution and add a small amount of extra solvent.[11]
Q5: My final product is discolored. How can I fix this?
A5: Discoloration is typically due to the presence of colored impurities. For phenolic compounds, oxidation can also lead to colored byproducts.[12] Adding a small amount of activated charcoal to the hot solution before filtration can help remove these impurities.[12] However, be aware that using too much charcoal can adsorb your desired product and reduce the yield.[11][12] It's also important to note that activated charcoal should be used with caution for phenolic compounds as it may contain ferric ions that can form colored complexes.[12]
Q6: My final yield is very low. What are the common causes?
A6: A low yield can result from several factors, including using too much solvent, which keeps a significant amount of the product dissolved in the mother liquor.[10][11] Other causes can be premature crystallization during hot filtration or losses during transfers.[8][10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Crystal Formation | - Too much solvent was used. - The solution is supersaturated but has not nucleated. | - Evaporate some of the solvent to increase the concentration and then allow the solution to cool again.[8][11] - Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface. - Add a seed crystal of the pure compound.[8] |
| "Oiling Out" | - The melting point of the compound is lower than the boiling point of the solvent. - The solution is too concentrated. - The solution cooled too quickly. | - Reheat the solution to dissolve the oil, add more solvent, and allow it to cool slowly.[9] - Consider using a different solvent or a mixed solvent system with a lower boiling point. |
| Rapid Crystallization | - The solution is too concentrated. - The solution cooled too quickly. | - Reheat the solution and add a small amount of additional solvent.[11] - Ensure a slow cooling process by insulating the flask. |
| Low Yield | - Too much solvent was used. - Premature crystallization during hot filtration. - Incomplete transfer of crystals. | - Use the minimum amount of hot solvent necessary for dissolution. - If the mother liquor still contains a significant amount of product, it can be concentrated to recover a second crop of crystals.[10] - Ensure the filtration apparatus is pre-heated to prevent premature crystallization. - Rinse the crystallization flask with a small amount of cold solvent to transfer all the crystals. |
| Discolored Crystals | - Presence of colored impurities. - Oxidation of the phenolic hydroxyl group. | - Add a small amount of activated charcoal to the hot solution and perform a hot filtration.[12] - A second recrystallization may be necessary. |
Quantitative Data
| Property | Value |
| Molecular Formula | C₉H₁₀O₃[1][2][3][13] |
| Molecular Weight | 166.17 g/mol [1][2][3][13] |
| Appearance | Pale yellow liquid or solid |
| Melting Point | Not available in search results |
| Boiling Point | Not available in search results |
| Solubility | Information on specific solvents is limited, but general solubility for similar compounds suggests using polar organic solvents. |
Experimental Protocols
General Recrystallization Protocol for 2'-Hydroxy-3'-methoxyacetophenone:
-
Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent pair. Common choices for acetophenone derivatives include ethanol, methanol, toluene, or mixtures like hexane/ethyl acetate.[5]
-
Dissolution: Place the crude 2'-Hydroxy-3'-methoxyacetophenone in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture gently (e.g., on a hot plate or in a water bath) while stirring until the solid completely dissolves. Add more solvent in small portions if necessary, ensuring you use the minimum amount of hot solvent.[10]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat the solution to boiling for a few minutes.
-
Hot Gravity Filtration (if necessary): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization.
-
Crystallization: Cover the flask containing the hot, clear filtrate and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath for at least 15-20 minutes.[11]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.[10]
-
Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by air drying or in a desiccator.
Visualizations
Caption: Troubleshooting workflow for the crystallization of 2'-Hydroxy-3'-methoxyacetophenone.
Caption: Logical relationships of factors influencing crystallization.
References
- 1. scbt.com [scbt.com]
- 2. 703-98-0|2'-Hydroxy-3'-methoxyacetophenone|BLD Pharm [bldpharm.com]
- 3. scbt.com [scbt.com]
- 4. 2 Hydroxy 3 Methoxyacetophenone - SRIRAMCHEM [sriramchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 13. 2'-HYDROXY-3'-METHOXYACETOPHENONE,703-98-0-FDC Chemical-FDC Chemical [fdc-chemical.com]
Technical Support Center: 1-(2-Hydroxy-3-methoxyphenyl)ethanone (Apocynin)
Welcome to the technical support center for 1-(2-Hydroxy-3-methoxyphenyl)ethanone, commonly known as Apocynin. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and protocols to address challenges related to the solubility of this compound during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when working with Apocynin.
Q1: My Apocynin is not dissolving in my aqueous buffer or cell culture medium. What should I do?
A1: Apocynin is sparingly soluble in aqueous buffers at room temperature.[1] Direct dissolution in aqueous media is often difficult. The recommended procedure is to first prepare a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol and then dilute this stock solution into your aqueous buffer to the final desired concentration.[1]
Q2: What is the best solvent for preparing a concentrated stock solution?
A2: DMSO is an excellent choice for a primary stock solution as Apocynin exhibits high solubility in it.[1][2][3] Ethanol and Dimethylformamide (DMF) are also effective organic solvents.[1] For maximum solubility, ensure you are using a fresh, anhydrous grade of DMSO, as absorbed moisture can reduce its effectiveness.[2][4]
Q3: I dissolved Apocynin in DMSO, but it precipitated when I diluted it into my aqueous working solution. How can I prevent this?
A3: This is a common issue known as "crashing out." It occurs when the final concentration of the organic solvent (e.g., DMSO) in the aqueous solution is too low to keep the compound dissolved.[4][5]
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Solution 1: Check Final Solvent Concentration: Ensure the final percentage of DMSO in your working solution is sufficient to maintain solubility. You may need to perform a solvent tolerance test with your specific cell line or experimental system.
-
Solution 2: Use a Co-solvent: For in vivo studies, formulations with co-solvents such as PEG300 and Tween 80 can improve solubility.[3]
-
Solution 3: Prepare a More Dilute Stock: If your experimental constraints allow, preparing a less concentrated primary stock solution can sometimes mitigate precipitation upon dilution.
-
Solution 4: Add Stock to Vortexing Buffer: Add the stock solution dropwise into the aqueous buffer while vigorously vortexing or stirring to promote rapid mixing and prevent localized high concentrations that can initiate precipitation.
Q4: Can I use heat or sonication to help dissolve Apocynin?
A4: Yes, gentle warming and sonication can significantly aid in dissolving the compound, especially in organic solvents.[3][4][6] When preparing a stock solution in DMSO, using an ultrasonic bath can be very effective.[4][6] For aqueous solutions, gentle warming to around 60°C can increase solubility, but be mindful of the thermal stability of the compound and other components in your medium.[7]
Q5: How should I store my Apocynin solutions?
A5: Apocynin powder should be stored at -20°C for long-term stability (≥4 years).[1] Stock solutions prepared in anhydrous DMSO can be stored at -20°C for up to one year or -80°C for up to two years.[8] It is highly recommended to prepare fresh aqueous working solutions for each experiment and not to store them for more than one day to ensure compound integrity and avoid precipitation.[1][4]
Solubility Data
The following table summarizes the solubility of this compound in various common laboratory solvents.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | ~30 - 33[1][2] | ~180 - 199[2] | Up to 250 mg/mL (1504 mM) is achievable with sonication.[3] |
| Ethanol | ~20[1] | ~100 - 120[7][9] | Sonication is recommended to achieve higher concentrations.[3] |
| DMF | ~30[1] | ~180 | - |
| Hot Water (60°C) | 2[7] | 12 | Sparingly soluble in cold water.[1][5] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5[1] | ~3 | Represents solubility after diluting a stock solution.[1] |
Molecular Weight of Apocynin used for calculation: 166.17 g/mol .
Experimental Protocols
Protocol: Preparation of a 100 mM Apocynin Stock Solution in DMSO
This protocol details the steps to prepare a highly concentrated stock solution for subsequent dilution in experimental assays.
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Preparation: Allow the vial of solid Apocynin powder to equilibrate to room temperature before opening to prevent condensation of moisture.
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Weighing: Aseptically weigh out the desired amount of Apocynin. For example, to make 1 mL of a 100 mM solution, weigh 16.62 mg.
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Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO. For the example above, add 1 mL of DMSO.
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Solubilization: Cap the vial tightly and vortex thoroughly. If the compound does not dissolve completely, use an ultrasonic bath for 10-15 minutes or warm gently (up to 37°C) until the solid is fully dissolved.[4][6] Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[8]
Visual Guides
Solubility Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing solubility issues with Apocynin.
Mechanism of Action: NADPH Oxidase Inhibition
Apocynin is widely used as an inhibitor of the NADPH oxidase (NOX) enzyme complex.[10][11] It functions by preventing the assembly of the active enzyme complex, specifically by blocking the translocation of cytosolic regulatory subunits, such as p47phox, to the membrane-bound catalytic core (Nox2/gp91phox and p22phox).[12][13]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Apocynin | Apoptosis | Autophagy | NADPH | TargetMol [targetmol.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. In vitro–in vivo assessments of apocynin-hybrid nanoparticle-based gel as an effective nanophytomedicine for treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Apocynin | NADPH Oxidase | Tocris Bioscience [tocris.com]
- 10. Apocynin: Molecular Aptitudes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Apocynin: Chemical and Biophysical Properties of a NADPH Oxidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
alternative catalytic systems for 1-(2-Hydroxy-3-methoxyphenyl)ethanone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-Hydroxy-3-methoxyphenyl)ethanone, a compound of significant interest.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic methods for synthesizing this compound?
A1: The primary method for synthesizing this compound is the Fries rearrangement of guaiacol acetate. This reaction is typically catalyzed by Lewis acids (e.g., AlCl₃, ZnCl₂) or Brønsted acids.[1][2][3] Alternative catalytic systems are being explored to improve yield, selectivity, and environmental friendliness. These include solid acid catalysts, ionic liquids, and photocatalytic methods.[4][5]
Q2: How do reaction conditions affect the regioselectivity (ortho- vs. para- product) in the Fries rearrangement for this synthesis?
A2: The ratio of the desired ortho-isomer (this compound) to the para-isomer is significantly influenced by temperature and solvent polarity.[6][7]
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Temperature: Higher temperatures (typically above 160°C) favor the formation of the thermodynamically more stable ortho product.[6][8] Lower temperatures (below 60°C) tend to yield more of the para product, which is the kinetic product.[6][8][9]
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Solvent: Non-polar solvents promote the formation of the ortho isomer, while polar solvents tend to favor the para isomer.[6][7]
Q3: What are some of the key challenges in the synthesis of this compound via Fries rearrangement?
A3: Key challenges include:
-
Low selectivity: Achieving a high yield of the desired ortho-isomer over the para-isomer can be difficult and requires careful control of reaction conditions.[6]
-
Catalyst-related issues: Traditional Lewis acid catalysts like AlCl₃ are often required in stoichiometric amounts, are corrosive, and can generate significant waste, posing environmental concerns.[1]
-
Product separation: Separating the ortho- and para-isomers can be challenging due to their similar physical properties.
-
Byproduct formation: Besides the para-isomer, other side reactions like demethylation or demethoxylation of guaiacol can lead to the formation of catechol and its acylated derivatives, reducing the overall yield of the desired product.[2][4]
Troubleshooting Guides
Issue 1: Low Yield of the Desired ortho-Isomer
| Possible Cause | Suggested Solution |
| Suboptimal Reaction Temperature | Gradually increase the reaction temperature. Higher temperatures generally favor the formation of the more stable ortho-isomer.[6][8] Monitor the reaction closely, as excessively high temperatures can lead to charring and byproduct formation. |
| Inappropriate Solvent Polarity | If using a polar solvent, consider switching to a non-polar solvent to enhance the formation of the ortho product.[6][7] Solvent-free conditions have also been explored and may improve selectivity.[7] |
| Insufficient Catalyst Loading | For Lewis acid-catalyzed reactions, ensure that a sufficient amount of catalyst is used, as it can form complexes with both the starting material and the product.[1] For solid acid catalysts, ensure proper activation and sufficient catalyst surface area. |
| Reaction Time is Too Short | The rearrangement to the more stable ortho-isomer may require longer reaction times, especially at higher temperatures. Monitor the reaction progress over time to determine the optimal duration. |
Issue 2: High Proportion of the para-Isomer
| Possible Cause | Suggested Solution |
| Reaction Temperature is Too Low | Low temperatures favor the kinetically controlled para-product.[6][9] Increase the temperature to promote the thermodynamically favored ortho-isomer. |
| Use of a Polar Solvent | Polar solvents can stabilize the intermediate acylium ion, allowing it to migrate to the less sterically hindered para position.[6] Employ a non-polar solvent to favor the ortho product. |
Issue 3: Formation of Undesired Byproducts (e.g., Catechol Derivatives)
| Possible Cause | Suggested Solution |
| Harsh Reaction Conditions | Excessive temperatures or highly acidic catalysts can lead to side reactions like demethylation.[2][4] Optimize the temperature and consider using a milder catalyst. |
| Presence of Water | Water can deactivate the catalyst and lead to hydrolysis of the starting ester. Ensure all reagents and equipment are dry. |
| Catalyst Deactivation | Solid acid catalysts, such as zeolites, can be deactivated by coking or adsorption of byproducts.[1] Consider catalyst regeneration or using a fresh batch. |
Data Presentation: Alternative Catalytic Systems
| Catalyst System | Substrate | Catalyst Loading | Solvent | Temperature (°C) | Time (h) | Yield of ortho-isomer (%) | ortho/para Ratio | Reference |
| Lewis Acids | ||||||||
| AlCl₃ | Guaiacol Acetate | >1.0 equiv. | Monochlorobenzene | 120 | - | - | 2.84:1 | [10] |
| ZnCl₂ | Guaiacol | - | Acetic Acid | Reflux | - | Low | - | [2] |
| Solid Acids | ||||||||
| Aquivion PW87 | Guaiacol/Acetic Acid | 0.2 g | - | 120 | 24 | (p-HMAP) | 1:26 | [11] |
| Zeolites (MFI, BEA) | Guaiacol/Acetic Acid | - | Vapor Phase | - | - | - | - | [4] |
| Other Systems | ||||||||
| Zinc Powder | Acetylated Phenols | - | DMF | MW/Conventional | - | High | Selective | [12] |
| Ionic Liquids ([BMIm]Cl·xAlCl₃) | Phenyl Benzoate | - | Ionic Liquid | - | - | Good | Selective | [5] |
Note: Specific yield data for the ortho-isomer (apocynin) is not always reported directly in the literature for all alternative systems, with some studies focusing on the para-isomer or a mixture of products.
Experimental Protocols
General Protocol for Fries Rearrangement using a Lewis Acid Catalyst (Illustrative)
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Preparation: To a flame-dried, three-necked flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add guaiacol acetate (1 equivalent).
-
Solvent Addition: Add a dry, non-polar solvent (e.g., monochlorobenzene).
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add the Lewis acid catalyst (e.g., aluminum chloride, >1 equivalent) portion-wise, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, slowly raise the temperature to the desired level (e.g., >160°C for ortho-selectivity) and maintain it for the required reaction time. Monitor the reaction progress by TLC or GC.
-
Work-up: Cool the reaction mixture and carefully quench it by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
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Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to separate the ortho- and para-isomers.
Mandatory Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound via Fries rearrangement.
Caption: Factors influencing the ortho- vs. para-selectivity in the Fries rearrangement for apocynin synthesis.
References
- 1. Fries Rearrangement [organic-chemistry.org]
- 2. asianpubs.org [asianpubs.org]
- 3. aakash.ac.in [aakash.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 8. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]
- 9. ajchem-a.com [ajchem-a.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Selective Fries Rearrangement Catalyzed by Zinc Powder [organic-chemistry.org]
Technical Support Center: Scale-Up Production of 2'-Hydroxy-3'-methoxyacetophenone
This technical support center provides guidance for researchers, scientists, and drug development professionals facing challenges in the scale-up synthesis of 2'-Hydroxy-3'-methoxyacetophenone (CAS 703-98-0). The information is presented in a question-and-answer format to directly address common issues encountered during laboratory and pilot-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for 2'-Hydroxy-3'-methoxyacetophenone?
A1: The most common laboratory and industrial synthesis method is the Fries rearrangement of 2-methoxyphenyl acetate.[1][2] This reaction involves the Lewis acid-catalyzed rearrangement of the acetyl group from the phenolic oxygen to the aromatic ring, primarily at the ortho position.[1] An alternative route involves the direct Friedel-Crafts acylation of guaiacol (2-methoxyphenol), though controlling regioselectivity to favor the desired isomer can be challenging.[2]
Q2: Why is controlling the reaction temperature so critical during the Fries rearrangement for this synthesis?
A2: Temperature is a key factor in determining the ratio of isomers produced. For the Fries rearrangement, higher reaction temperatures (e.g., above 160°C) tend to favor the formation of the ortho-isomer (2'-Hydroxy-3'-methoxyacetophenone), which is under kinetic control.[3] Lower temperatures (e.g., below 60°C) typically favor the thermodynamically more stable para-isomer (4'-Hydroxy-3'-methoxyacetophenone).[3] Inconsistent temperature control during scale-up can lead to variable isomer ratios and purification difficulties.[4][5]
Q3: I am observing a significant amount of the 4'-hydroxy isomer. How can I improve the regioselectivity?
A3: To favor the desired 2'-hydroxy (ortho) product, it is crucial to use higher reaction temperatures and non-polar solvents.[3] The formation of the ortho isomer is facilitated by the creation of a stable bidentate complex between the Lewis acid catalyst (like AlCl₃), the carbonyl oxygen, and the phenolic oxygen, a configuration that is favored at elevated temperatures.[3] Ensure your process control can maintain a consistent high temperature throughout the larger reaction volume.[4]
Q4: What are the best practices for purifying the final product on a larger scale?
A4: Purification typically begins with a carefully controlled work-up procedure where the reaction mixture is quenched with ice and acid (e.g., dilute HCl) to decompose the catalyst-product complex.[6] The product is then extracted into a suitable organic solvent. For purification, recrystallization from a suitable solvent system (such as ethanol/water) is a common first step.[7] If isomeric impurities or other byproducts persist, column chromatography on silica gel is an effective, though potentially costly and time-consuming on a large scale, method for achieving high purity.[6]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution | Explanation |
| Moisture Contamination | Ensure all glassware is oven-dried and reagents/solvents are anhydrous. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture and will be deactivated, halting the reaction.[6] |
| Insufficient Catalyst | Use at least a stoichiometric amount of the Lewis acid. | The catalyst complexes with both the starting ester and the hydroxy ketone product, so a molar equivalent is required for the reaction to proceed to completion.[3] |
| Inadequate Temperature | Verify and maintain the correct reaction temperature (typically >160°C for the ortho product). Ensure uniform heating across the entire reactor.[3][5] | The Fries rearrangement is highly temperature-dependent. Insufficient heat will result in a slow or incomplete reaction.[3] |
| Poor Mixing | Use appropriate overhead mechanical stirring. Ensure the stirrer is positioned correctly to create a vortex and ensure proper mixing of the heterogeneous reaction mixture. | Inefficient mixing in larger vessels can lead to localized temperature gradients and poor contact between reagents and the catalyst, reducing overall yield.[4][8] |
Issue 2: High Levels of Impurities and Byproducts
| Potential Cause | Recommended Solution | Explanation |
| Formation of para-isomer | Increase reaction temperature and use a non-polar solvent.[3] | Lower temperatures favor the formation of the thermodynamically stable para-isomer.[3] |
| Di-acylation Products | Use a precise 1:1 stoichiometry of the acylating agent to the starting phenol during the initial esterification step. | Excess acylating agent can lead to the introduction of a second acetyl group onto the aromatic ring. |
| Demethylation | Avoid excessively high temperatures or prolonged reaction times. Consider using a milder Lewis acid if demethylation is a persistent issue.[3] | Harsh reaction conditions, particularly with strong Lewis acids, can cause cleavage of the methoxy group, leading to dihydroxyacetophenone derivatives.[3] |
| Residual Starting Material | Increase reaction time or temperature. Monitor reaction progress by TLC or HPLC to ensure it has gone to completion.[3] | An incomplete reaction is a common cause of starting material contamination in the final product. |
Experimental Protocols
Protocol 1: Synthesis of 2-Methoxyphenyl Acetate (Precursor)
This protocol outlines the esterification of guaiacol to form the precursor for the Fries rearrangement.
-
Setup : In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve guaiacol (1 equivalent) in a suitable solvent like dichloromethane.
-
Reagent Addition : Add a base, such as triethylamine (1.2 equivalents), to the solution.[6]
-
Acetylation : Slowly add acetic anhydride (1.1 equivalents) to the mixture dropwise, controlling any exothermic reaction by using an ice bath.[3]
-
Reaction : Stir the mixture at room temperature for 2-4 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Work-up : Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
-
Washing : Wash the combined organic layers sequentially with 1M HCl, saturated sodium bicarbonate solution, and finally with brine.[3]
-
Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2-methoxyphenyl acetate.
Protocol 2: Fries Rearrangement to 2'-Hydroxy-3'-methoxyacetophenone
This protocol is adapted from procedures for similar hydroxyacetophenones.[3]
-
Setup : Assemble a reaction vessel equipped with an overhead mechanical stirrer, a thermometer, and a reflux condenser under an inert nitrogen atmosphere.
-
Catalyst Addition : To a suitable high-boiling, non-polar solvent (e.g., nitrobenzene), carefully add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) in portions, controlling any initial exotherm.
-
Substrate Addition : Slowly add 2-methoxyphenyl acetate (1 equivalent) to the catalyst suspension.
-
Reaction : Heat the reaction mixture to a high temperature (e.g., 160-170°C) and maintain this temperature for 1-3 hours.[3] Monitor the progress of the rearrangement by TLC or HPLC.
-
Quenching : Once the reaction is complete, cool the mixture to room temperature and then carefully and slowly pour it onto a mixture of crushed ice and concentrated hydrochloric acid while stirring vigorously.
-
Extraction : Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.[6]
Visualizations
Experimental Workflow
Caption: High-level workflow for the synthesis of 2'-Hydroxy-3'-methoxyacetophenone.
Troubleshooting Logic for Low Yield
Caption: Decision flowchart for troubleshooting low yield in the synthesis reaction.
References
- 1. Fries Rearrangement [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 5. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pharmtech.com [pharmtech.com]
minimizing impurity formation in 1-(2-Hydroxy-3-methoxyphenyl)ethanone reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurity formation during chemical reactions involving 1-(2-Hydroxy-3-methoxyphenyl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a valuable intermediate in organic synthesis. The most common reactions involving this compound are:
-
O-Alkylation (Williamson Ether Synthesis): To introduce an alkyl or aryl group to the phenolic hydroxyl group.
-
Acylation (Fries Rearrangement of its ester): To introduce an acyl group to the aromatic ring.
-
Demethylation: To convert the methoxy group to a hydroxyl group.
Q2: What are the primary impurities encountered in reactions with this compound?
A2: Impurity formation is a significant challenge. The primary impurities are often isomers of the target molecule. For instance, in the synthesis of its isomer, acetovanillone, this compound itself can be an impurity, designated as Imp 4. Other common isomeric impurities include 1-(3-hydroxy-4-methoxyphenyl)ethanone (isoacetovanillone) and 1-(3-hydroxy-2-methoxyphenyl)ethanone.[1] Side products from competing reactions like C-alkylation in Williamson ether synthesis or O-acylation in Fries rearrangement are also common.
Q3: How can I minimize the formation of isomeric impurities during a Fries Rearrangement?
A3: The Fries rearrangement is known to produce both ortho and para isomers.[2][3] The regioselectivity is highly dependent on reaction conditions:
-
Temperature: Lower temperatures generally favor the para product, while higher temperatures favor the ortho product.[3]
-
Solvent: Non-polar solvents tend to favor the formation of the ortho product, whereas more polar solvents increase the proportion of the para product.[3]
-
Lewis Acid: The choice and amount of Lewis acid catalyst (e.g., AlCl₃, BF₃, SnCl₄) are critical.[2] The optimal catalyst and its concentration should be determined experimentally for your specific substrate.
Q4: In a Williamson ether synthesis, how can I avoid C-alkylation side products?
A4: While O-alkylation is the desired reaction, competitive C-alkylation on the aromatic ring can occur. To minimize this:
-
Choice of Base: Use a base that is strong enough to deprotonate the phenol but not so strong as to promote side reactions. Carbonates (e.g., K₂CO₃, Cs₂CO₃) are often a good choice for phenols.[4]
-
Solvent: Aprotic polar solvents like DMF or acetonitrile are generally preferred as they can accelerate the desired Sₙ2 reaction.[4]
-
Alkylating Agent: Use primary alkyl halides, as secondary and tertiary halides are more prone to elimination reactions.[4][5]
Troubleshooting Guides
Problem: Low Yield of the Desired Isomer in Fries Rearrangement
| Possible Cause | Suggested Solution |
| Suboptimal Temperature | Systematically vary the reaction temperature. For the para isomer, try lower temperatures (e.g., 0-25 °C). For the ortho isomer, higher temperatures may be required.[3] Monitor the reaction progress by TLC or HPLC to find the optimal temperature. |
| Incorrect Solvent Polarity | If the desired isomer is the ortho product, try a non-polar solvent. If the para product is desired, a more polar solvent may be beneficial.[3] |
| Inefficient Lewis Acid | The choice of Lewis acid can significantly impact the ortho/para ratio.[6] Consider screening different Lewis acids (e.g., AlCl₃, FeCl₃, ZnCl₂) and optimizing the stoichiometry. |
| Steric Hindrance | If the substrate is heavily substituted, this can lead to lower yields.[3] It may be necessary to explore alternative synthetic routes. |
Problem: Formation of C-Alkylated Byproduct in Williamson Ether Synthesis
| Possible Cause | Suggested Solution |
| Base is too strong | Switch to a milder base. For many phenolic substrates, potassium carbonate is sufficient.[4] |
| Reaction Temperature is too high | High temperatures can favor side reactions. Try running the reaction at a lower temperature for a longer duration. |
| Inappropriate Solvent | Ensure an aprotic polar solvent is used to favor the Sₙ2 mechanism for O-alkylation.[4] |
Quantitative Data
The selection of the Lewis acid catalyst is a critical parameter that influences the regioselectivity of the Fries rearrangement. The following table summarizes the performance of various Lewis acids in the rearrangement of 2-Fluorophenyl acetate, illustrating the impact on the ortho:para product ratio.
Table 1: Performance of Common Lewis Acids in the Fries Rearrangement of 2-Fluorophenyl acetate in Monochlorobenzene [6]
| Lewis Acid | Temperature (°C) | Total Yield (%) | Ortho:Para Ratio |
| AlCl₃ | 40 | - | 1.0 : 2.13 |
| AlCl₃ | 60 | - | 1.0 : 1.85 |
| AlCl₃ | 80 | - | 1.0 : 1.54 |
| AlCl₃ | 100 | 88 | 2.84 : 1.0 |
| AlCl₃ | 120 | 92 | 3.03 : 1.0 |
| AlCl₃ | 150 | 75 | 1.95 : 1.0 |
| AlCl₃ | 170 | 62 | 1.72 : 1.0 |
Note: This data is for a model compound and should be used as a guideline. Optimal conditions for this compound derivatives should be determined experimentally.
Experimental Protocols
Protocol 1: General Procedure for Fries Rearrangement to Minimize Isomeric Impurities
This protocol provides a general guideline for optimizing the Fries rearrangement to favor a specific isomer.
Materials:
-
Phenolic ester (e.g., Guaiacol Acetate)
-
Anhydrous Lewis acid (e.g., AlCl₃)
-
Anhydrous non-polar solvent (e.g., nitrobenzene or carbon disulfide for ortho-product) or polar solvent
-
Hydrochloric acid (for workup)
-
Organic solvent for extraction (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the phenolic ester in the chosen anhydrous solvent.
-
Addition of Lewis Acid: Cool the solution in an ice bath and slowly add the anhydrous Lewis acid in portions. The amount of Lewis acid may need to be stoichiometric or in excess.
-
Reaction: Stir the reaction mixture at the desired temperature (low temperature for para-selectivity, higher for ortho-selectivity) and monitor the progress by TLC or HPLC.
-
Workup: Once the reaction is complete, cool the mixture in an ice bath and slowly add ice-cold dilute hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Extract the product with an organic solvent.
-
Purification: Wash the organic layer with water and brine, dry over an anhydrous drying agent, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to separate the isomers.[6]
Protocol 2: General Procedure for O-Alkylation (Williamson Ether Synthesis) to Minimize C-Alkylation
This protocol provides a general method for the O-alkylation of phenolic compounds.
Materials:
-
Phenolic compound (e.g., this compound)
-
Base (e.g., anhydrous K₂CO₃)
-
Primary alkyl halide
-
Anhydrous aprotic polar solvent (e.g., acetonitrile or DMF)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: To a round-bottom flask, add the phenolic compound, the base, and the anhydrous solvent.
-
Addition of Alkylating Agent: Stir the suspension and add the primary alkyl halide.
-
Reaction: Heat the reaction mixture with stirring and monitor its progress by TLC or HPLC.
-
Workup: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.[7]
Visualizations
Caption: Fries Rearrangement signaling pathway.
Caption: Williamson Ether Synthesis experimental workflow.
Caption: Troubleshooting logic for impurity formation.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Fries Rearrangement [organic-chemistry.org]
- 3. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. organic-synthesis.com [organic-synthesis.com]
Validation & Comparative
A Comparative Guide to 1-(2-Hydroxy-3-methoxyphenyl)ethanone and Its Isomers for Researchers and Drug Development Professionals
This guide provides a detailed comparison of 1-(2-Hydroxy-3-methoxyphenyl)ethanone and its structural isomers, focusing on their physicochemical properties and biological activities. The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions in selecting compounds for further investigation.
Introduction
This compound and its isomers are a class of phenolic compounds that have garnered significant interest in the scientific community due to their diverse pharmacological properties. The position of the hydroxyl and methoxy groups on the phenyl ring plays a crucial role in determining the biological efficacy of these compounds. This guide offers a comparative analysis of their anti-inflammatory and antioxidant activities, supported by available experimental data.
Physicochemical Properties
The isomers of hydroxy-methoxyacetophenone share the same molecular formula (C₉H₁₀O₃) and molecular weight (166.17 g/mol ), but their distinct structural arrangements lead to differences in their physical properties, such as melting and boiling points. These properties are critical for formulation and drug delivery considerations.
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | This compound | 703-98-0 | C₉H₁₀O₃ | 166.17 | Not available | Not available |
| Paeonol | 1-(2-Hydroxy-4-methoxyphenyl)ethanone | 552-41-0 | C₉H₁₀O₃ | 166.17 | 48-50 | 113 (at 235.4 °F, closed cup) |
| Apocynin (Acetovanillone) | 1-(4-Hydroxy-3-methoxyphenyl)ethanone | 498-02-2 | C₉H₁₀O₃ | 166.17 | 112-115 | 263-265 (at 17 mmHg) |
| Acetoisovanillone | 1-(3-Hydroxy-4-methoxyphenyl)ethanone | 6100-74-9 | C₉H₁₀O₃ | 166.17 | 88-92 | Not available |
| 2-Hydroxy-5-methoxyacetophenone | 1-(2-Hydroxy-5-methoxyphenyl)ethanone | 705-15-7 | C₉H₁₀O₃ | 166.17 | Not available | Not available |
Comparative Biological Activity
The biological activities of these isomers, particularly their anti-inflammatory and antioxidant effects, are of significant interest in drug discovery.
Anti-inflammatory Activity
The anti-inflammatory potential of these compounds is often evaluated by their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.
| Compound | Assay | Cell Line | IC₅₀ | Reference |
| Paeonol | LPS-induced NO production | RAW 264.7 | 2.14 µM (for a derivative) | [1] |
| Apocynin | NADPH Oxidase Inhibition | Human Neutrophils | 10 µM | [2] |
| 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone | LPS-induced NO production | BV-2 microglia | Not specified, but effective inhibition observed | [3] |
Note: Direct comparative IC₅₀ values for all isomers under the same experimental conditions are limited in the available literature. The provided data is based on individual studies.
Antioxidant Activity
The antioxidant capacity of these phenolic compounds is often attributed to their ability to scavenge free radicals. This activity is commonly measured using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
| Compound | Assay | EC₅₀ | Reference |
| Paeonol Metabolite (M3) | DPPH radical scavenging | 93.44 µM | [4] |
| Paeonol Metabolite (M11) | DPPH radical scavenging | 23.24 µM | [4] |
| Apocynin | Weak free radical scavenger (DPPH, peroxyl radical, nitric oxide assays) | Not specified | [5] |
Mechanisms of Action
The pharmacological effects of these isomers are mediated through various signaling pathways. Understanding these mechanisms is crucial for target identification and drug development.
Paeonol: Inhibition of Inflammatory Pathways
Paeonol has been shown to exert its anti-inflammatory effects by modulating key signaling pathways, including the NF-κB and MAPK pathways.[6] It can inhibit the phosphorylation of MAPK/ERK 1/2 and p38, leading to a downstream reduction in the expression of pro-inflammatory genes.[4]
Caption: Paeonol's anti-inflammatory signaling pathway.
Apocynin: NADPH Oxidase Inhibition
Apocynin is a well-known inhibitor of NADPH oxidase, a key enzyme responsible for the production of reactive oxygen species (ROS) in phagocytic cells.[7][8] It is believed to act as a prodrug, being converted to its active dimeric form, diapocynin, which then prevents the assembly of the NADPH oxidase complex.[8] This inhibition of ROS production is a primary mechanism for its anti-inflammatory and antioxidant effects.
Caption: Apocynin's mechanism of NADPH oxidase inhibition.
Experimental Protocols
Determination of Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in LPS-stimulated RAW 264.7 Macrophages
This protocol outlines the procedure to assess the potential of the test compounds to inhibit the production of nitric oxide, a key inflammatory mediator.
1. Cell Culture and Seeding:
-
Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are seeded in 96-well plates at a density of 1.5 x 10⁵ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[9]
2. Compound Treatment and Stimulation:
-
After incubation, the culture medium is replaced with fresh medium containing various concentrations of the test compounds.
-
Cells are pre-treated with the compounds for 1-2 hours before stimulation with 1 µg/mL of lipopolysaccharide (LPS).[9][10]
3. Measurement of Nitrite Concentration:
-
After 24 hours of LPS stimulation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.[9][11]
-
100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[9]
-
The mixture is incubated at room temperature for 10 minutes in the dark.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The nitrite concentration is determined from a sodium nitrite standard curve.
4. Data Analysis:
-
The percentage of inhibition of NO production is calculated relative to the LPS-treated control group.
-
The IC₅₀ value (the concentration of the compound that inhibits 50% of NO production) is determined.
Caption: Workflow for Nitric Oxide Production Assay.
Determination of Antioxidant Activity: DPPH Radical Scavenging Assay
This protocol describes a common method to evaluate the free radical scavenging capacity of the test compounds.
1. Preparation of Reagents:
-
A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol.
-
Serial dilutions of the test compounds and a standard antioxidant (e.g., ascorbic acid or Trolox) are prepared.
2. Assay Procedure:
-
A specific volume of the DPPH solution is added to the different concentrations of the test compounds and the standard.
-
The reaction mixtures are incubated in the dark at room temperature for 30 minutes.
3. Measurement of Absorbance:
-
The absorbance of the solutions is measured at 517 nm using a spectrophotometer. The discoloration of the DPPH solution indicates the scavenging activity.
4. Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.
-
The EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the compound.
Conclusion
The presented data highlights the significant therapeutic potential of this compound and its isomers, particularly Paeonol and Apocynin, as anti-inflammatory and antioxidant agents. The variations in their physicochemical properties and biological activities underscore the importance of structure-activity relationship studies in drug design and development. While this guide provides a comprehensive overview based on available literature, further direct comparative studies under standardized experimental conditions are warranted to fully elucidate the relative potency and therapeutic promise of each isomer. The detailed experimental protocols and pathway diagrams included herein serve as a valuable resource for researchers aiming to explore these promising compounds further.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1] suppresses pro-inflammatory responses by blocking NF-κB and MAPK signaling pathways in activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. chembk.com [chembk.com]
- 6. Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Apocynin: Chemical and Biophysical Properties of a NADPH Oxidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Paeonol Inhibits IL-1β-Induced Inflammation via PI3K/Akt/NF-κB Pathways: In Vivo and Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating the Structure of 1-(2-Hydroxy-3-methoxyphenyl)ethanone: A Spectral Data Comparison Guide
For Immediate Release
This guide provides a comprehensive validation of the chemical structure of 1-(2-Hydroxy-3-methoxyphenyl)ethanone through a detailed comparison of its spectral data with that of its structural isomers. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a clear and objective comparison based on experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Introduction
Accurate structural elucidation is a cornerstone of chemical research and drug development. Spectroscopic techniques provide a powerful toolkit for determining the precise arrangement of atoms within a molecule. This guide focuses on the validation of the structure of this compound by systematically analyzing its unique spectral fingerprint and comparing it against potential isomeric alternatives.
Spectral Data Comparison
The following tables summarize the key spectral data for this compound and four of its isomers. This side-by-side comparison highlights the distinct spectral features that allow for unambiguous identification.
Table 1: ¹H NMR Spectral Data (Chemical Shift δ in ppm)
| Compound | δ (ppm) - Acetyl (s, 3H) | δ (ppm) - Methoxy (s, 3H) | δ (ppm) - Aromatic Protons (m) | δ (ppm) - Hydroxyl (s, 1H) |
| This compound | ~2.60 | ~3.90 | ~6.80-7.40 | ~12.0 |
| 1-(2-Hydroxy-4-methoxyphenyl)ethanone | ~2.55 | ~3.85 | ~6.40-7.65 | ~12.7 |
| 1-(3-Hydroxy-4-methoxyphenyl)ethanone | ~2.56 | ~3.94 | ~6.90-7.55 | ~6.1 |
| 1-(2-Hydroxy-5-methoxyphenyl)ethanone | ~2.57 | ~3.79 | ~6.90-7.30 | ~12.1 |
| 1-(2-Hydroxy-6-methoxyphenyl)ethanone | ~2.62 | ~3.88 | ~6.40-7.35 | ~13.5 |
Table 2: ¹³C NMR Spectral Data (Chemical Shift δ in ppm)
| Compound | δ (ppm) - C=O | δ (ppm) - Acetyl CH₃ | δ (ppm) - Methoxy CH₃ | δ (ppm) - Aromatic Carbons |
| This compound | ~204 | ~28 | ~56 | ~114, 118, 119, 120, 148, 152 |
| 1-(2-Hydroxy-4-methoxyphenyl)ethanone | ~203 | ~26 | ~55 | ~101, 107, 114, 132, 162, 165 |
| 1-(3-Hydroxy-4-methoxyphenyl)ethanone | ~197 | ~26 | ~56 | ~110, 114, 115, 124, 147, 153 |
| 1-(2-Hydroxy-5-methoxyphenyl)ethanone | ~203 | ~26 | ~56 | ~114, 118, 119, 123, 147, 156 |
| 1-(2-Hydroxy-6-methoxyphenyl)ethanone | ~205 | ~32 | ~56 | ~101, 106, 119, 132, 159, 162 |
Table 3: IR Spectral Data (Wavenumber cm⁻¹)
| Compound | ν (cm⁻¹) - O-H stretch | ν (cm⁻¹) - C=O stretch | ν (cm⁻¹) - C-O stretch | ν (cm⁻¹) - Aromatic C=C stretch |
| This compound | ~3400 (broad) | ~1650 | ~1260 | ~1600, 1480 |
| 1-(2-Hydroxy-4-methoxyphenyl)ethanone | ~3000-3400 (broad) | ~1640 | ~1270 | ~1610, 1500 |
| 1-(3-Hydroxy-4-methoxyphenyl)ethanone | ~3350 (broad) | ~1665 | ~1275 | ~1585, 1510 |
| 1-(2-Hydroxy-5-methoxyphenyl)ethanone | ~3100-3500 (broad) | ~1655 | ~1250 | ~1590, 1490 |
| 1-(2-Hydroxy-6-methoxyphenyl)ethanone | ~2900-3300 (broad) | ~1625 | ~1265 | ~1580, 1470 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] |
| This compound | 166 | 151, 123, 108, 77 |
| 1-(2-Hydroxy-4-methoxyphenyl)ethanone | 166 | 151, 136, 108, 77 |
| 1-(3-Hydroxy-4-methoxyphenyl)ethanone | 166 | 151, 123, 95, 65 |
| 1-(2-Hydroxy-5-methoxyphenyl)ethanone | 166 | 151, 123, 108, 77 |
| 1-(2-Hydroxy-6-methoxyphenyl)ethanone | 166 | 151, 135, 107, 77 |
Experimental Protocols
A generalized outline of the experimental procedures for obtaining the spectral data is provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.5-0.7 mL of a deuterated solvent (typically CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) was added as an internal standard (δ 0.00 ppm).
-
Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz spectrometer.
-
Data Processing: The raw data (Free Induction Decay - FID) was processed using appropriate software to perform Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample was placed directly onto the diamond crystal of the ATR accessory.
-
Background Collection: A background spectrum of the clean, empty ATR crystal was recorded.
-
Sample Analysis: The sample was brought into firm contact with the crystal using a pressure clamp. The IR spectrum was then recorded, typically over a range of 4000-400 cm⁻¹, by co-adding multiple scans to improve the signal-to-noise ratio. The final spectrum is presented in terms of transmittance or absorbance.
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the sample was introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). The sample was vaporized in the ion source.
-
Ionization: The gaseous molecules were bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions were accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: An electron multiplier detector recorded the abundance of each ion, generating a mass spectrum that plots relative intensity against m/z.
Visualization of Analytical Workflow and Structural Correlations
The following diagrams illustrate the logical workflow of the spectral analysis and the key structural features correlated with the spectral data for this compound.
Caption: Workflow for the validation of this compound structure.
Caption: Key spectral data correlations for this compound.
Conclusion
The unique combination of chemical shifts in both ¹H and ¹³C NMR spectra, the characteristic absorption bands in the IR spectrum, and the specific fragmentation pattern in the mass spectrum provide a robust and unequivocal confirmation of the structure of this compound. The presented data clearly distinguishes it from its structural isomers, underscoring the power of multi-technique spectroscopic analysis in modern chemical structure validation.
A Comparative Analysis of the Biological Activities of 2'-Hydroxy-3'-methoxyacetophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative study of the biological activities of derivatives of 2'-Hydroxy-3'-methoxyacetophenone. This class of compounds has garnered significant scientific interest due to its diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities. This document synthesizes experimental data to facilitate objective comparison and support further research and development in this promising area.
Overview of Biological Activities
Derivatives of 2'-Hydroxy-3'-methoxyacetophenone, particularly chalcones, have demonstrated a broad spectrum of biological effects. The core structure serves as a versatile scaffold for the synthesis of novel compounds with therapeutic potential. The biological activity is significantly influenced by the nature and position of substituents on the aromatic rings.
Anticancer Activity
Chalcone derivatives of 2'-Hydroxy-3'-methoxyacetophenone have shown potent cytotoxic effects against various cancer cell lines. The α,β-unsaturated ketone moiety is considered crucial for their anticancer activity.
Quantitative Data: Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of various chalcone derivatives, indicating their potency in inhibiting cancer cell growth.
| Compound ID | Derivative | Cancer Cell Line | IC₅₀ (µM) |
| LY-2 | Chalcone derivative | MCF-7 (Breast) | 4.61 |
| HT29 (Colorectal) | 8.98 | ||
| A549 (Lung) | 10.44 | ||
| LY-8 | Chalcone derivative | MCF-7 (Breast) | 9.00 |
| LY-10 | Chalcone derivative | MCF-7 (Breast) | 7.50 |
| Ch-19 | 2,4,6-trimethoxy-4′-nitrochalcone | KYSE-450 (Esophageal) | 4.97[1] |
| Eca-109 (Esophageal) | 9.43[1] | ||
| Compound 4b | O-alkyl (E)-chalcone derivative | MCF-7 (Breast) | 2.08[2] |
| MDA-MB-231 (Breast) | 4.93[2] | ||
| HCT-116 (Colorectal) | 6.59[2] | ||
| Compound 4q | O-alkyl (E)-chalcone derivative | MCF-7 (Breast) | 5.16[2] |
| MDA-MB-231 (Breast) | 7.06[2] |
Experimental Protocol: Cell Viability/Cytotoxicity (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial reductase enzymes in viable cells to cleave the tetrazolium ring of MTT, resulting in the formation of a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
2'-Hydroxy-3'-methoxyacetophenone derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with the medium containing the compounds. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting a dose-response curve.
Signaling Pathway: Apoptosis Induction in Cancer Cells
Many chalcone derivatives exert their anticancer effects by inducing apoptosis (programmed cell death). This often involves the activation of intrinsic and extrinsic pathways, leading to the activation of caspases, which are the executioners of apoptosis.
Figure 1: Simplified signaling pathway of apoptosis induced by chalcone derivatives.
Antimicrobial Activity
Derivatives of hydroxyacetophenone have demonstrated notable activity against a range of pathogenic bacteria and fungi.
Quantitative Data: Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key indicator of antimicrobial efficacy.
| Compound Type | Microorganism | MIC (µg/mL) |
| Diazenyl Chalcone Derivatives | Bacillus subtilis | 3.79 - 15.76[3] |
| Staphylococcus aureus | 3.79 - 15.76[3] | |
| Escherichia coli | 3.79 - 15.76[3] | |
| Pseudomonas aeruginosa | 3.79 - 15.76[3] | |
| Fungal strains | 3.79 - 15.76[3] | |
| Mannich Base of Acetophenone | Gram-positive bacteria | 2 - 64[3] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration that prevents visible growth (turbidity).[3]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI medium (for fungi)
-
Test compounds
-
Standard antibiotic/antifungal (positive control)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[3]
-
Serial Dilution: Perform serial dilutions of the test compounds and the standard drug in the broth within the 96-well plate.[3]
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).
-
Observation: Determine the MIC as the lowest concentration of the compound with no visible turbidity.[3]
Workflow: Antimicrobial Screening
The following diagram illustrates a typical workflow for screening new compounds for antimicrobial activity.
Figure 2: Workflow for the screening and evaluation of antimicrobial compounds.
Anti-inflammatory Activity
Certain hydroxyacetophenone derivatives have shown promising anti-inflammatory properties, often linked to the modulation of key inflammatory signaling pathways. For instance, p-Hydroxyacetophenone has been shown to suppress inflammation by inhibiting the NF-κB pathway.[4] A structurally related compound, 2'-Hydroxy-5'-methoxyacetophenone, has been found to attenuate the inflammatory response in LPS-induced cells via the NF-κB signaling pathway.[5]
Signaling Pathway: NF-κB Inhibition
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Inhibition of this pathway is a key mechanism for the anti-inflammatory effects of many compounds.
Figure 3: Inhibition of the NF-κB inflammatory pathway by hydroxyacetophenone derivatives.
Antioxidant Activity
The antioxidant potential of these derivatives is often attributed to their ability to scavenge free radicals. The presence of hydroxyl groups on the aromatic ring generally enhances this activity.[6]
Quantitative Data: Antioxidant Activity
The antioxidant activity is commonly assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as IC₅₀ values.
| Compound Type | Antioxidant Activity (DPPH Assay) |
| 2,4-Dihydroxyacetophenone benzoylhydrazone | Most potent radical scavenger in its series[6] |
| 2′,4′,4-Trihydroxychalcone | 82.4% DPPH radical scavenging ability[7] |
Experimental Protocol: DPPH Radical Scavenging Assay
This assay is a rapid and widely used method to evaluate the free radical scavenging capacity of compounds.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[8][9]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Test compounds
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.[8]
-
Sample Preparation: Prepare serial dilutions of the test compounds and the positive control.
-
Reaction: Add a specific volume of the sample dilutions to the DPPH solution. Include a blank containing only the solvent and DPPH.[10]
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[9][10]
-
Absorbance Measurement: Measure the absorbance at 517 nm.[9][10]
-
Calculation: Calculate the percentage of DPPH radical scavenging activity. The IC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.
Synthesis of Chalcone Derivatives
The Claisen-Schmidt condensation is a common and effective method for synthesizing chalcone derivatives from 2'-Hydroxy-3'-methoxyacetophenone.
Experimental Protocol: Claisen-Schmidt Condensation
Principle: This base-catalyzed reaction involves the condensation of an acetophenone with an aromatic aldehyde to form a chalcone.[11][12]
Materials:
-
2'-Hydroxy-3'-methoxyacetophenone
-
Substituted aromatic aldehyde
-
Ethanol
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution
-
Hydrochloric acid (HCl), dilute
-
Magnetic stirrer and standard laboratory glassware
Procedure:
-
Dissolution: Dissolve equimolar amounts of 2'-Hydroxy-3'-methoxyacetophenone and the substituted aromatic aldehyde in ethanol.[11]
-
Reaction Initiation: Slowly add a 40-60% aqueous solution of NaOH or KOH dropwise to the stirred mixture at room temperature.[11][12]
-
Reaction Monitoring: Stir the reaction mixture for 12-24 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[11]
-
Precipitation: Pour the reaction mixture into crushed ice and acidify with dilute HCl to a pH of 2-3 to precipitate the chalcone product.[11]
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent like ethanol.[11]
Workflow: Chalcone Synthesis
Figure 4: General workflow for the synthesis of chalcone derivatives.
Conclusion
The derivatives of 2'-Hydroxy-3'-methoxyacetophenone represent a promising class of compounds with a wide array of biological activities. The chalcone derivatives, in particular, exhibit significant potential as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents. The straightforward synthesis and the tunability of their chemical structure make them attractive candidates for further drug discovery and development efforts. The data and protocols presented in this guide offer a solid foundation for researchers to explore the full therapeutic potential of these versatile molecules.
References
- 1. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. p-Hydroxyacetophenone suppresses nuclear factor-κB-related inflammation in nociceptive and inflammatory animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2'-Hydroxy-5'-methoxyacetophenone attenuates the inflammatory response in LPS-induced BV-2 and RAW264.7 cells via NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. marinebiology.pt [marinebiology.pt]
- 11. benchchem.com [benchchem.com]
- 12. scialert.net [scialert.net]
Unveiling the Molecular Architecture: A Comparative Guide to the Spectroscopic Characterization of 2'-Hydroxy-3'-methoxyacetophenone
For researchers, scientists, and professionals in drug development, the precise structural elucidation of organic molecules is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques for the characterization of 2'-Hydroxy-3'-methoxyacetophenone. We present available experimental data, detailed methodologies, and a comparative analysis with its structural isomers to offer a practical resource for analytical chemists.
2'-Hydroxy-3'-methoxyacetophenone, a substituted aromatic ketone with the molecular formula C₉H₁₀O₃ and a molecular weight of 166.17 g/mol , presents a unique spectroscopic fingerprint.[1][2] Understanding its spectral characteristics is crucial for its identification, purity assessment, and the study of its chemical and biological activities. While experimental ¹H NMR data is available, complete experimental ¹³C NMR and mass spectrometry data for this specific isomer are not readily found in publicly accessible databases. Therefore, this guide will also leverage data from its closely related isomers, 4'-Hydroxy-3'-methoxyacetophenone and 3'-Hydroxy-4'-methoxyacetophenone, to provide a comparative context for spectral interpretation.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 2'-Hydroxy-3'-methoxyacetophenone and its isomers. The data for the target compound is based on available experimental results, while some values for the isomers are included for comparative purposes.
Table 1: ¹H NMR Spectral Data of Hydroxy-methoxyacetophenone Isomers
| Compound | Solvent | Chemical Shift (δ) in ppm |
| 2'-Hydroxy-3'-methoxyacetophenone | CDCl₃ | Aromatic Protons: 7.35 (d, J=8.2 Hz, 1H), 7.07 (d, J=7.9 Hz, 1H), 6.86 (t, J=8.1 Hz, 1H)-OH Proton: 12.58 (s, 1H)-OCH₃ Protons: 3.91 (s, 3H)-COCH₃ Protons: 2.65 (s, 3H)[3] |
| 4'-Hydroxy-3'-methoxyacetophenone | DMSO-d₆ | Aromatic Protons: 7.56 (d, J=1.8 Hz, 1H), 7.42 (dd, J=8.4, 1.8 Hz, 1H), 6.90 (d, J=8.4 Hz, 1H)-OH Proton: 9.85 (s, 1H)-OCH₃ Protons: 3.84 (s, 3H)-COCH₃ Protons: 2.50 (s, 3H)[3] |
| 3'-Hydroxy-4'-methoxyacetophenone | - | Data not explicitly found in search results. |
Table 2: ¹³C NMR Spectral Data Comparison (Predicted/Reference Data)
| Compound | Solvent | Predicted/Reference Chemical Shifts (δ) in ppm |
| 2'-Hydroxy-3'-methoxyacetophenone | - | Data not explicitly found in search results. |
| 2'-Methoxyacetophenone | CDCl₃ | 199.8, 158.9, 133.6, 130.3, 128.3, 120.5, 111.6, 55.4, 31.8[3] |
| 4'-Hydroxy-3'-methoxyacetophenone | - | Data not explicitly found in search results. |
Table 3: Mass Spectrometry Data Comparison
| Compound | Ionization Mode | Key m/z values (Relative Intensity) |
| 2'-Hydroxy-3'-methoxyacetophenone | - | Data not explicitly found in search results. Molecular Ion [M]⁺ expected at m/z = 166. |
| 3'-Methoxyacetophenone | GC-MS (EI) | 150 (M⁺, 58.52%), 135 (99.99%), 107 (33.69%), 92 (22.58%), 77 (29.42%) |
Experimental Protocols
Standardized experimental procedures are critical for obtaining reproducible and comparable spectroscopic data. Below are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid 2'-Hydroxy-3'-methoxyacetophenone sample.
-
Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube.
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Ensure the sample is fully dissolved, using gentle vortexing if necessary.
-
-
Data Acquisition:
-
The ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
-
For ¹H NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans with proton decoupling is employed to enhance sensitivity and simplify the spectrum.
-
-
Data Processing:
-
The acquired Free Induction Decay (FID) is processed using a Fourier transform.
-
The resulting spectra are phased and baseline corrected.
-
Chemical shifts (δ) are reported in parts per million (ppm) relative to the internal standard (TMS).
-
Mass Spectrometry (MS)
-
Sample Introduction and Ionization:
-
The sample can be introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC-MS).
-
For volatile and thermally stable compounds like acetophenones, GC-MS with Electron Ionization (EI) is a common technique. EI uses a high-energy electron beam to ionize the sample, often leading to characteristic fragmentation patterns.
-
-
Mass Analysis:
-
The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.
-
-
Data Interpretation:
-
The detector records the abundance of each ion at a specific m/z, generating a mass spectrum.
-
The spectrum is analyzed to determine the molecular weight from the molecular ion peak ([M]⁺) and to deduce the molecular structure from the fragmentation pattern.
-
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the characterization of 2'-Hydroxy-3'-methoxyacetophenone using NMR and Mass Spectrometry.
Caption: Workflow for the spectroscopic characterization of 2'-Hydroxy-3'-methoxyacetophenone.
References
A Comparative Analysis of the Antioxidant Potential of 1-(2-Hydroxy-3-methoxyphenyl)ethanone and Other Phenols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant potential of 1-(2-Hydroxy-3-methoxyphenyl)ethanone, also known as apocynin, with other well-characterized phenolic antioxidants. The information presented herein is supported by experimental data from various scientific studies, offering a valuable resource for researchers in the fields of pharmacology, drug discovery, and oxidative stress biology.
Introduction
This compound is a naturally occurring organic compound with demonstrated anti-inflammatory and antioxidant properties.[1] Its primary mechanism of action is often attributed to the inhibition of NADPH oxidase, a key enzyme involved in the production of reactive oxygen species (ROS).[1] However, its direct radical scavenging capabilities have also been investigated. This guide aims to contextualize the antioxidant potential of this compound by comparing its performance in standard antioxidant assays with that of other common phenolic compounds.
Quantitative Comparison of Antioxidant Activity
The following table summarizes the antioxidant activity of this compound and other phenols as measured by their half-maximal inhibitory concentration (IC50) or effective concentration (EC50) in the DPPH and ABTS radical scavenging assays, and their ferric reducing antioxidant power (FRAP). Lower IC50/EC50 values indicate higher antioxidant potency.
| Compound | DPPH IC50/EC50 | ABTS IC50 | FRAP (Slope) | Reference(s) |
| This compound (Apocynin) | 9.7 mM / 100 µM | Not Available | 0.015 | [2][3] |
| Protocatechuic Acid | 0.022 mM | Not Available | Not Available | [2] |
| Quercetin | 4.60 ± 0.3 µM | 1.89 ± 0.33 µg/mL | Not Available | [4][5] |
| Gallic Acid | Not Available | 1.03 ± 0.25 µg/mL | Not Available | [5] |
| Ascorbic Acid | 24.34 µg/mL | Not Available | Not Available | [4] |
| Trolox | 3.77 µg/mL | 2.93 µg/mL | Not Available | [4] |
Disclaimer: The data presented in this table is compiled from different studies. Direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.
The data indicates that this compound is a significantly weaker direct scavenger of the DPPH radical compared to protocatechuic acid and other potent antioxidants like quercetin and ascorbic acid.[2] However, its antioxidant activity is not solely dependent on radical scavenging and is strongly linked to its ability to inhibit ROS-producing enzymes.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental results. Below are generalized protocols for the key antioxidant assays cited.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a common spectrophotometric method for determining the antioxidant activity of compounds. It is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
Procedure:
-
A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a known concentration, resulting in a deep purple solution.
-
Various concentrations of the test compound are added to the DPPH solution.
-
The mixture is incubated in the dark for a specified period (typically 30 minutes).
-
The absorbance of the solution is measured at approximately 517 nm using a spectrophotometer.
-
The percentage of DPPH radical scavenging is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.
-
The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.[4]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).
Procedure:
-
The ABTS radical cation is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours.
-
The resulting blue-green ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Various concentrations of the test compound are added to the diluted ABTS•+ solution.
-
The absorbance is measured at 734 nm after a specific incubation time.
-
The percentage of inhibition is calculated, and the IC50 value is determined similarly to the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.
Procedure:
-
The FRAP reagent is prepared by mixing acetate buffer, a solution of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in HCl, and a FeCl₃·6H₂O solution.
-
A small volume of the test compound is added to the FRAP reagent.
-
The mixture is incubated at 37°C for a specified time.
-
The formation of a blue-colored ferrous-TPTZ complex is measured by the change in absorbance at 593 nm.
-
The antioxidant capacity is determined by comparing the absorbance change of the sample to that of a standard, typically FeSO₄·7H₂O.
Signaling Pathway and Experimental Workflow
Antioxidant Response Signaling Pathway
Phenolic compounds, including this compound, can exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways. A key pathway involved in the cellular antioxidant response is the Keap1-Nrf2 pathway.
Caption: Keap1-Nrf2 signaling pathway activation by phenolic compounds.
Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1. In the presence of oxidative stress or certain phenolic compounds, this complex dissociates, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, leading to the increased expression of antioxidant and detoxifying enzymes, which in turn enhances cellular protection against oxidative damage.
General Experimental Workflow for Antioxidant Potential Assessment
The following diagram illustrates a typical workflow for evaluating and comparing the antioxidant potential of different phenolic compounds.
Caption: Experimental workflow for comparing antioxidant potential.
Conclusion
While this compound may not be the most potent direct radical scavenger when compared to other well-known phenolic antioxidants, its biological antioxidant activity is significant due to its role as an inhibitor of NADPH oxidase.[1] This highlights the importance of employing a multi-assay approach to comprehensively evaluate the antioxidant potential of a compound, considering both direct scavenging and enzyme-modulating activities. The choice of an appropriate antioxidant for a specific application should therefore be based on a thorough understanding of its mechanisms of action and its performance in relevant biological systems. Further research is warranted to explore the synergistic antioxidant effects of this compound with other phenols and its potential applications in conditions associated with oxidative stress.
References
- 1. Therapeutic Potential of Apocynin: A Promising Antioxidant Strategy for Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apocynin: Chemical and Biophysical Properties of a NADPH Oxidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Antioxidant and Anti-inflammatory Properties of an Apocynin- Derived Dihydrocoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Reagents for the Synthesis of 2'-Hydroxy-3'-methoxyacetophenone Analogs
For researchers and professionals in drug development, the synthesis of 2'-Hydroxy-3'-methoxyacetophenone and its analogs is a critical step in the creation of various pharmaceutical compounds. The selection of reagents and synthetic routes can significantly impact yield, purity, cost-effectiveness, and environmental footprint. This guide provides a comparative analysis of alternative reagents and methodologies for this synthesis, supported by experimental data and detailed protocols.
Core Synthetic Strategies
The primary methods for synthesizing 2'-Hydroxy-3'-methoxyacetophenone analogs revolve around the Fries rearrangement and Friedel-Crafts acylation. These classic reactions have been adapted and optimized using various reagents to improve outcomes.
1. Fries Rearrangement: This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, typically catalyzed by a Lewis acid. A common starting material is guaiacol acetate, which rearranges to form a mixture of isomers. Controlling the regioselectivity to favor the desired 2'-hydroxy-3'-methoxy isomer over the 4'-hydroxy-3'-methoxy isomer (acetovanillone) is a key challenge.[1]
2. Friedel-Crafts Acylation: This method involves the direct acylation of a substituted phenol, such as 3-methoxyphenol, using an acylating agent in the presence of a Lewis acid catalyst. Similar to the Fries rearrangement, controlling the position of acylation is crucial for achieving a high yield of the target compound.[1]
Comparison of Catalytic Reagents
The choice of catalyst is pivotal in both the Fries rearrangement and Friedel-Crafts acylation. Traditional Lewis acids like aluminum chloride are effective but can present environmental and handling challenges. More recent research has focused on greener and more efficient alternatives.
| Catalyst/Reagent | Synthetic Method | Substrate | Yield (%) | Key Advantages | Disadvantages |
| Aluminum Chloride (AlCl₃) | Fries Rearrangement | 3-Methyl-4-methoxyphenyl acetate | Not specified | Well-established method | Moisture sensitive, corrosive, often requires stoichiometric amounts, can lead to isomeric mixtures.[2][3] |
| Methanesulfonic Acid | Fries Rearrangement | Acetylguaiacol | 30.9 - >70% | Reusable, less corrosive than AlCl₃, can act as both solvent and catalyst, environmentally friendlier.[4] | Yield is highly dependent on reaction conditions (temperature and time). |
| Zinc Chloride (ZnCl₂) | Friedel-Crafts Acylation | Guaiacol | Not specified | Milder Lewis acid than AlCl₃.[1] | May have lower catalytic activity, requiring higher temperatures or longer reaction times. |
| Metal Salt Catalysts (e.g., Cu, Ni, Pd acetates) | Catalytic Oxidation | m-Nitroacetophenone | >40% | Green synthesis approach, directional hydroxylation.[5] | Specific to certain starting materials, may require optimization of catalyst and reaction conditions. |
Experimental Protocols
Protocol 1: Synthesis via Fries Rearrangement using Aluminum Chloride
This protocol describes a general procedure for the Fries rearrangement of a phenyl acetate to a hydroxyacetophenone.[2]
Materials:
-
3-Methyl-4-methoxyphenyl acetate
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene (solvent)
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
Organic solvent for extraction (e.g., diethyl ether)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a clean, dry flask, suspend anhydrous aluminum chloride in nitrobenzene.
-
Slowly add the 3-methyl-4-methoxyphenyl acetate to the suspension with stirring.
-
Heat the mixture to 60-80°C for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Synthesis via Fries Rearrangement using Methanesulfonic Acid
This protocol presents a greener alternative using methanesulfonic acid as both a catalyst and solvent.[4]
Materials:
-
Acetylguaiacol
-
Methanesulfonic acid
-
Dichloromethane
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Water
-
Saturated brine
-
Anhydrous magnesium sulfate
Procedure:
-
Add acetylguaiacol to a reaction flask under a nitrogen atmosphere.
-
Add methanesulfonic acid and stir. The solution may change color.
-
Heat the reaction mixture to a specified temperature (e.g., 40-90°C) for a designated time (e.g., 0.5-1 hour).
-
Cool the reaction mixture and add dichloromethane, followed by crushed ice, while stirring.
-
Transfer the mixture to a separatory funnel, add water, and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
The crude product can be further purified by washing with a solvent like isopropyl ether.
Visualizing the Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of 2'-Hydroxy-3'-methoxyacetophenone analogs, highlighting the key stages from starting materials to the purified product.
Caption: General workflow for the synthesis of 2'-Hydroxy-3'-methoxyacetophenone analogs.
Conclusion
The synthesis of 2'-Hydroxy-3'-methoxyacetophenone analogs can be achieved through various methods, with the Fries rearrangement and Friedel-Crafts acylation being the most common. While traditional Lewis acids like aluminum chloride are effective, alternative reagents such as methanesulfonic acid offer a more environmentally benign and potentially higher-yielding approach.[4] The choice of reagent and optimization of reaction conditions are critical to maximizing yield and purity while minimizing isomeric byproducts. The protocols and comparative data presented in this guide aim to assist researchers in selecting the most suitable synthetic strategy for their specific needs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CN101921183B - Preparation method of 4-hydroxy-3-methoxyacetophenone - Google Patents [patents.google.com]
- 5. CN108911988B - Green synthesis method of 2-hydroxy-3-nitroacetophenone - Google Patents [patents.google.com]
validation of a new synthetic method for 1-(2-Hydroxy-3-methoxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
The compound 1-(2-Hydroxy-3-methoxyphenyl)ethanone, also known as 2'-Hydroxy-3'-methoxyacetophenone, is a valuable intermediate in the synthesis of various pharmaceutical compounds, including potent antipicornavirus agents.[1] The efficiency and sustainability of its synthesis are of significant interest to the chemical and pharmaceutical industries. This guide provides a detailed comparison of a traditional synthetic method, the Fries rearrangement, with a novel, greener approach utilizing an ionic liquid, and an alternative Grignard reaction-based synthesis.
Data Presentation: A Comparative Analysis
The following table summarizes the key performance indicators of three synthetic methods for producing this compound and its analogs. The "New Synthetic Method" is an adaptation of an ionic liquid-assisted Fries rearrangement, which has shown significant yield improvements for similar compounds.[2]
| Parameter | Traditional Method (Fries Rearrangement) | New Synthetic Method (Ionic Liquid-Assisted Fries Rearrangement) | Alternative Method (Grignard Reaction) |
| Starting Material | 2-Methoxyphenyl acetate | 2-Methoxyphenyl acetate | 2,3-Dimethoxybenzonitrile |
| Key Reagents | Aluminum chloride (AlCl₃) | Aluminum chloride (AlCl₃), Ionic Liquid | Methylmagnesium iodide (CH₃MgI) |
| Solvent | Nitrobenzene or Carbon disulfide | Ionic Liquid (as solvent and catalyst) | Diethyl ether |
| Temperature | 60-160°C | 130-150°C[2] | Reflux |
| Reaction Time | Several hours | 1.5 hours[2] | Not specified |
| Reported Yield | Variable, often moderate with isomer formation | Up to 77% (for o-hydroxyacetophenone)[2] | 75%[1] |
| Key Advantages | Well-established method | Higher yield, shorter reaction time, recyclable solvent[2] | Good yield |
| Key Disadvantages | Harsh reaction conditions, use of hazardous solvents, formation of byproducts | Higher initial cost of ionic liquids | Use of highly reactive and moisture-sensitive Grignard reagents |
Experimental Protocols
Traditional Synthetic Method: Fries Rearrangement
The Fries rearrangement is a standard method for the synthesis of hydroxyaryl ketones from phenolic esters.[3]
Procedure:
-
To a solution of 2-methoxyphenyl acetate in a suitable solvent (e.g., nitrobenzene), add an excess of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).
-
Heat the reaction mixture, typically between 60°C and 160°C, for several hours. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and then carefully poured into a mixture of ice and hydrochloric acid to hydrolyze the aluminum chloride complex.
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification is typically achieved by column chromatography or recrystallization to separate the desired ortho and para isomers.
New Synthetic Method: Ionic Liquid-Assisted Fries Rearrangement
This proposed method adapts a greener approach that utilizes an ionic liquid as both a solvent and a catalyst promoter, leading to higher yields and shorter reaction times for similar transformations.[2]
Procedure:
-
In a reaction vessel, combine 2-methoxyphenyl acetate, aluminum chloride (AlCl₃), and an ionic liquid (e.g., a 1-alkyl-3-methylimidazolium-based salt). The mass of the ionic liquid is typically 3-10 times the mass of the starting ester.[2]
-
Heat the mixture to 130-150°C and stir for approximately 1.5 hours.[2] Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and add a dilute solution of hydrochloric acid.
-
Extract the product with an organic solvent such as ethyl acetate.
-
The combined organic layers are concentrated, and the product is purified. The ionic liquid can often be recovered and reused.[2]
Mandatory Visualization
References
A Comparative Guide: Computational Modeling versus Experimental Data for 2'-Hydroxy-3'-methoxyacetophenone
For researchers, scientists, and professionals in drug development, the characterization of novel compounds is a critical step. This guide provides a comparative analysis of computational modeling and experimental data for 2'-Hydroxy-3'-methoxyacetophenone, a phenolic compound of interest. While direct experimental and computational studies on this specific isomer are limited in publicly available literature, this guide will draw upon data from its close isomers, such as 4'-Hydroxy-3'-methoxyacetophenone (acetovanillone) and 2'-Hydroxy-4'-methoxyacetophenone, to illustrate the strengths and limitations of each approach.
Data Presentation: Physicochemical and Spectroscopic Properties
The following tables summarize key physicochemical and spectroscopic data for 2'-Hydroxy-3'-methoxyacetophenone and its isomers, providing a basis for comparison between expected (computationally derived) and observed (experimentally determined) values.
Table 1: Physicochemical Properties of Hydroxy-methoxyacetophenone Isomers
| Property | 2'-Hydroxy-3'-methoxyacetophenone | 4'-Hydroxy-3'-methoxyacetophenone (Acetovanillone) | 2'-Hydroxy-4'-methoxyacetophenone | Data Source |
| Molecular Formula | C₉H₁₀O₃[1] | C₉H₁₀O₃[2][3][4] | C₉H₁₀O₃ | Experimental |
| Molecular Weight ( g/mol ) | 166.17[1] | 166.17[3][4] | 166.18 | Experimental |
| Melting Point (°C) | Not available | 112-116[2] | Not available | Experimental |
| Boiling Point (°C) | Not available | 297.5 at 760 mmHg[2] | Not available | Experimental |
| pKa | Not available | 8.17[5] | Not available | Experimental |
Table 2: Comparative Spectroscopic Data of Hydroxy-methoxyacetophenone Isomers
| Spectroscopic Technique | 2'-Hydroxy-3'-methoxyacetophenone (Predicted/Reported) | 4'-Hydroxy-3'-methoxyacetophenone (Experimental) | 2'-Hydroxy-4'-methoxyacetophenone (Experimental) | Data Source Type |
| ¹H NMR (δ, ppm) | Aromatic protons expected in the range of δ 7.0-7.8 ppm; Acetyl protons ~δ 2.6 ppm; Methoxy protons ~δ 3.9 ppm. | Aromatic protons at δ 7.54, 7.52, 6.95 ppm; Methoxy protons at δ 3.93 ppm; Acetyl protons at δ 2.53 ppm. | Aromatic protons at δ 7.6, 6.4, 6.3 ppm; Acetyl protons at δ 2.5 ppm; Methoxy protons at δ 3.8 ppm. | Computational/ Experimental[6] |
| ¹³C NMR (δ, ppm) | Carbonyl carbon ~δ 198-202 ppm; Aromatic carbons ~δ 110-160 ppm. | Carbonyl carbon at δ 196.5 ppm; Aromatic carbons at δ 151.3, 147.2, 129.9, 123.8, 114.2, 109.9 ppm; Methoxy carbon at δ 55.9 ppm; Acetyl carbon at δ 25.9 ppm. | Not explicitly detailed. | Computational/ Experimental[6] |
| IR (cm⁻¹) | C=O stretch ~1650-1670; O-H stretch ~3200-3500; Aromatic C-H stretch ~3000-3100. | C=O stretch at ~1660; O-H stretch at ~3300. | C=O stretch ~1680-1700.[7] | Computational/ Experimental[6] |
| Mass Spec. (m/z) | Molecular ion [M]⁺ at 166. | Molecular ion [M]⁺ at 166; Major fragments at 151, 123, 95. | Top Peak: 167, Second Highest: 182.[7] | Computational/ Experimental[4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are standard protocols for the characterization and activity assessment of phenolic compounds like 2'-Hydroxy-3'-methoxyacetophenone.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
Sample Preparation : Dissolve 5-10 mg of the solid sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[6]
-
Data Acquisition : Record ¹H and ¹³C NMR spectra on a 300 or 400 MHz spectrometer. Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.[6]
-
-
Infrared (IR) Spectroscopy :
-
Sample Preparation (ATR-IR) : Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.[7]
-
Data Acquisition : Record the IR spectrum over a range of 4000 to 400 cm⁻¹.[7]
-
Analysis : Identify characteristic absorption bands corresponding to functional groups (e.g., C=O, O-H, C-H).[7]
-
-
Mass Spectrometry (MS) :
-
Sample Introduction : Introduce the sample into the mass spectrometer, often via Gas Chromatography (GC) for separation.
-
Ionization : Employ a suitable ionization technique, such as Electron Ionization (EI).
-
Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio (m/z).[6]
-
Data Interpretation : Analyze the mass spectrum to determine the molecular weight from the molecular ion peak and deduce the structure from fragmentation patterns.[6]
-
Biological Activity Assays
-
DPPH Radical Scavenging Assay (Antioxidant Activity) :
-
Reaction Mixture : Mix various concentrations of the test compound with a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).[8]
-
Incubation : Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[8]
-
Absorbance Measurement : Measure the absorbance of the solution at approximately 517 nm using a spectrophotometer.[8]
-
Calculation : Calculate the percentage of radical scavenging activity by comparing the absorbance of the test sample with a control. Determine the IC₅₀ value, which is the concentration required to scavenge 50% of DPPH radicals.[8]
-
Computational Modeling Workflow vs. Experimental Workflow
The following diagram illustrates the distinct yet complementary workflows of computational modeling and experimental analysis for a compound like 2'-Hydroxy-3'-methoxyacetophenone.
Caption: A flowchart comparing the typical workflows for computational modeling and experimental analysis.
Discussion: Bridging Theory and Practice
Computational modeling serves as a powerful predictive tool in the early stages of drug discovery and chemical analysis. Techniques like Density Functional Theory (DFT) can be employed to calculate the optimized geometry of a molecule and predict its spectroscopic properties.[9] For instance, theoretical calculations of rotational constants and methyl internal rotation barriers have been compared with experimental values for 2'-hydroxyacetophenone.[10] Quantitative Structure-Activity Relationship (QSAR) models offer a way to predict the biological activity of new compounds based on the activities of structurally similar molecules.[11][12] These computational approaches are advantageous for their speed and cost-effectiveness, allowing for the high-throughput screening of virtual libraries of compounds.[13][14]
However, computational predictions are models of reality and require experimental validation. Experimental data provides the ground truth for a compound's properties and biological effects. Spectroscopic techniques like NMR, IR, and MS provide definitive structural information, while in vitro and in vivo assays are essential for quantifying biological activity.[15][16] For example, the antioxidant activity of various acetophenone derivatives has been experimentally determined using the DPPH assay, revealing the influence of substituent positions on their radical scavenging capabilities.[8]
The true power lies in the synergy between these two approaches. Computational models can guide experimental design by prioritizing compounds with predicted desirable properties for synthesis and testing. Conversely, experimental data is crucial for the development and refinement of more accurate and predictive computational models. For a compound like 2'-Hydroxy-3'-methoxyacetophenone, where specific data is sparse, computational modeling can provide initial estimates of its properties, which can then be systematically verified through targeted experiments. This integrated approach accelerates the research and development cycle, leading to a more efficient discovery process.
References
- 1. scbt.com [scbt.com]
- 2. chembk.com [chembk.com]
- 3. Acetovanillone | C9H10O3 | CID 2214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Apocynin [webbook.nist.gov]
- 5. 4'-Hydroxy-3'-methoxyacetophenone(498-02-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Molecular Structure and Internal Dynamics of 2′-Hydroxyacetophenone by Free-Jet Absorption Millimeter-Wave Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Computational 3D Modeling-Based Identification of Inhibitors Targeting Cysteine Covalent Bond Catalysts for JAK3 and CYP3A4 Enzymes in the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prediction studies of the biological activity of chemical substances by QSAR methods – Structural Bioinformatics and High Performance Computing (BIO-HPC) Research Group [bio-hpc.eu]
- 13. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 14. Editorial: Application of computational tools to health and environmental sciences, Volume II - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of Apocynin: A Comparative Guide to its Cross-Reactivity in Biological Assays
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of investigational compounds is paramount. This guide provides a comprehensive comparison of 1-(2-Hydroxy-3-methoxyphenyl)ethanone, commonly known as apocynin, a widely utilized NADPH oxidase inhibitor. We delve into its cross-reactivity profile, compare its performance with alternative inhibitors, and provide detailed experimental methodologies to support data interpretation and future research design.
Apocynin, a naturally occurring methoxy-substituted catechol, has been extensively employed as a tool to probe the role of NADPH oxidase in various physiological and pathological processes.[1] It is recognized for its anti-inflammatory properties, which are largely attributed to its ability to inhibit the production of reactive oxygen species (ROS) by this enzyme complex.[2][3] However, emerging evidence highlights a complex pharmacological profile, including potential off-target effects and a debated mechanism of action, necessitating a careful evaluation of its suitability for specific experimental contexts.
Mechanism of Action: A Tale of Two Pathways
The inhibitory action of apocynin is not direct. It is widely considered a prodrug that requires metabolic activation by peroxidases, such as myeloperoxidase (MPO), to form a dimer, diapocynin, which is thought to be the active inhibitory compound.[1][4] This activation step is crucial for its efficacy and is a key determinant of its cellular specificity. Apocynin's primary mechanism is the prevention of the translocation of the cytosolic subunit p47phox to the membrane-bound gp91phox (Nox2), a critical step in the assembly and activation of the NADPH oxidase complex.[1][2]
However, in cell types lacking sufficient peroxidase activity, the role of apocynin shifts from a specific enzyme inhibitor to a more general antioxidant and radical scavenger.[4][5] This dual activity underscores the importance of considering the cellular environment when interpreting results from apocynin treatment.
Comparative Analysis of Apocynin and Alternative NADPH Oxidase Inhibitors
The quest for more specific and potent NADPH oxidase inhibitors has led to the development and characterization of several alternative compounds. This section compares apocynin with other commonly used inhibitors, highlighting their respective potencies and known off-target effects.
| Inhibitor | Target(s) | IC50 | Known Off-Target Effects & Other Remarks |
| Apocynin | NADPH Oxidase (primarily Nox2) | ~10 µM in activated neutrophils[1][2][3] | Acts as an antioxidant/radical scavenger in cells with low peroxidase activity.[4][5] May also inhibit Rho kinase.[6] Requires metabolic activation by peroxidases.[1][5] |
| Diphenyleneiodonium (DPI) | General Flavoprotein Inhibitor | Varies by target | Inhibits other flavoenzymes such as eNOS and xanthine oxidase, and components of the mitochondrial electron transport chain.[6][7][8] |
| 4-(2-aminoethyl)-benzenesulphonyl fluoride (AEBSF) | NADPH Oxidase | Varies | Also inhibits serine proteases.[6][8] |
| VAS3947 | NADPH Oxidase | Varies by cell line, generally low µM range | Considered a more reliable and specific NADPH oxidase inhibitor compared to apocynin and DPI in some studies.[6] Covalently modifies a cysteine residue in the dehydrogenase domain.[9] |
| GSK2795039 | NADPH Oxidase 2 (Nox2) | pIC50 of 6.57 | Selective for Nox2 over other Nox isoforms, xanthine oxidase, and eNOS. Acts as an NADPH competitive inhibitor.[10] |
| ML171 (2-Acetylphenothiazine) | NADPH Oxidase 1 (Nox1) | 130–250 nM for Nox1 | Less potent against Nox2-4.[8] |
Experimental Protocols
To ensure reproducibility and aid in the critical evaluation of published data, detailed methodologies for key experiments are provided below.
NADPH Oxidase Activity Assay (Cytochrome c Reduction)
This assay measures the production of superoxide radicals, a primary product of NADPH oxidase, by monitoring the superoxide dismutase (SOD)-inhibitable reduction of cytochrome c.
-
Cell Preparation: Isolate and prepare the cells of interest (e.g., neutrophils, macrophages, or transfected cell lines).
-
Reagent Preparation: Prepare a reaction buffer (e.g., Hanks' Balanced Salt Solution), cytochrome c solution (e.g., 50-100 µM), and solutions of the test inhibitors (apocynin and alternatives) at various concentrations.
-
Assay Procedure:
-
Pre-incubate the cells with the test inhibitor or vehicle control for a specified time.
-
Add cytochrome c to the cell suspension.
-
Stimulate NADPH oxidase activity using an appropriate agonist (e.g., phorbol 12-myristate 13-acetate (PMA) or opsonized zymosan (OPZ)).
-
In a parallel set of wells, include SOD as a negative control to confirm the specificity of superoxide-mediated reduction.
-
Monitor the change in absorbance at 550 nm over time using a spectrophotometer.
-
-
Data Analysis: Calculate the rate of cytochrome c reduction and determine the IC50 values for each inhibitor.
ROS Detection using Chemiluminescence
This method utilizes chemiluminescent probes to detect the production of reactive oxygen species.
-
Cell Preparation: Prepare cells as described above.
-
Reagent Preparation: Prepare a reaction buffer and solutions of chemiluminescent probes such as luminol or L-012. Prepare inhibitor solutions.
-
Assay Procedure:
-
Pre-incubate cells with the inhibitor or vehicle.
-
Add the chemiluminescent probe to the cell suspension.
-
Stimulate the cells with an appropriate agonist.
-
Measure the light emission over time using a luminometer.
-
-
Data Analysis: Quantify the total or peak chemiluminescence and calculate the percentage of inhibition for each compound.
Myeloperoxidase (MPO) Activity Assay
This assay is crucial for determining the potential for apocynin activation in a given cell type.
-
Sample Preparation: Prepare cell lysates or supernatants.
-
Reagent Preparation: Prepare a reaction buffer (e.g., sodium phosphate buffer), a solution of a chromogenic substrate for MPO (e.g., o-dianisidine or tetramethylbenzidine), and a hydrogen peroxide (H2O2) solution.
-
Assay Procedure:
-
Add the cell sample to the reaction buffer containing the chromogenic substrate.
-
Initiate the reaction by adding H2O2.
-
Monitor the change in absorbance at the appropriate wavelength over time.
-
-
Data Analysis: Calculate the MPO activity based on the rate of change in absorbance.
Visualizing Key Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of NADPH oxidase activation and a typical experimental workflow for evaluating inhibitor specificity.
Caption: NADPH Oxidase Activation Pathway and Site of Apocynin Inhibition.
Caption: Workflow for Evaluating NADPH Oxidase Inhibitor Specificity.
References
- 1. Apocynin: Molecular Aptitudes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Apocynin: Chemical and Biophysical Properties of a NADPH Oxidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Comparative pharmacology of chemically distinct NADPH oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A closer look into NADPH oxidase inhibitors: Validation and insight into their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
Safety Operating Guide
Safe Disposal of 1-(2-Hydroxy-3-methoxyphenyl)ethanone: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 1-(2-Hydroxy-3-methoxyphenyl)ethanone, ensuring compliance with safety regulations and minimizing environmental impact.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2][3]
Recommended Personal Protective Equipment (PPE):
-
Gloves: Wear protective gloves.
-
Eye Protection: Use eye and face protection.
-
Clothing: Wear protective clothing to prevent skin contact.
Ensure adequate ventilation in the work area and avoid the formation of dust.[1][3][4]
II. Chemical and Physical Properties
Understanding the properties of this compound is essential for its safe handling and disposal.
| Property | Value |
| Physical State | Powder Solid[1] |
| Appearance | Dark yellow[1] |
| Odor | Sweet[1] |
| Melting Point/Range | 112 - 116 °C / 233.6 - 240.8 °F[1] |
| Boiling Point/Range | 295 - 300 °C / 563 - 572 °F @ 760 mmHg[1] |
| Incompatible Materials | Strong oxidizing agents[1][2][3] |
III. Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to entrust it to an approved waste disposal plant.[1][2][3] Do not release it into the environment or allow it to enter drains.[3][4]
Experimental Protocol for Waste Collection and Segregation:
-
Waste Identification and Labeling:
-
Clearly label a dedicated waste container for this compound and its contaminated materials. The label should include the chemical name and any relevant hazard symbols.
-
-
Collection of Solid Waste:
-
Spill Management:
-
Container Management:
-
Final Disposal:
-
Arrange for the collection of the waste container by a licensed and approved chemical waste management company.
-
It is the responsibility of the chemical waste generator to consult and comply with local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3]
-
IV. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 1-(2-Hydroxy-3-methoxyphenyl)ethanone
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1-(2-Hydroxy-3-methoxyphenyl)ethanone (also known as 2'-Hydroxy-3'-methoxyacetophenone, CAS No. 703-98-0). Adherence to these protocols is vital for ensuring laboratory safety and procedural accuracy.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is mandatory to minimize exposure and ensure personal safety. The following equipment should be worn at all times in the laboratory environment where this chemical is in use.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical safety goggles compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 should be worn.[1] |
| Hand Protection | Protective Gloves | Chemically resistant gloves should be worn. Inspect gloves prior to use. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to prevent skin contact. |
| Respiratory Protection | Dust Mask/Respirator | In case of insufficient ventilation or potential for dust formation, use a NIOSH-approved dust mask or respirator. |
Handling and Storage Protocols
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[1][2]
-
Avoid the formation of dust when handling the solid compound.[2]
-
Wash hands thoroughly after handling the chemical.[1]
-
Avoid contact with skin, eyes, and clothing.[2]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]
-
Keep away from incompatible materials such as strong oxidizing agents.[2]
Disposal Plan
The disposal of this compound and its containers must be conducted in accordance with local, state, and federal regulations.
-
Waste Disposal: Dispose of contents and container to an approved waste disposal plant.[1][2]
-
Contaminated Packaging: Empty containers should be taken to an approved waste handling site for recycling or disposal.
Spill Management Workflow
In the event of a spill, a clear and immediate response is necessary to contain the situation and prevent exposure.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
